4-Iodo-2-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIBTPMTSDSVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567030 | |
| Record name | 4-Iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98197-72-9 | |
| Record name | 4-Iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-2-methoxypyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive iodo substituent on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in cross-coupling reactions.
Chemical and Physical Properties
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 98197-72-9 | [1][4] |
| Molecular Formula | C₆H₆INO | [1][5] |
| Molecular Weight | 235.02 g/mol | [1] |
| Boiling Point | 106 °C at 15 Torr | [1][2][3] |
| Density (predicted) | 1.825 ± 0.06 g/cm³ | [1][2][3] |
| pKa (predicted) | 2.02 ± 0.10 | [2][3] |
| Refractive Index (predicted) | 1.598 | [1] |
| Flash Point | 104.034 °C | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, away from fire and oxidizing agents. | [2][3] |
Solubility: this compound is described as being soluble in some organic solvents.[1] While quantitative solubility data is not widely available, based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran, and likely less soluble in nonpolar solvents like hexane.
Spectral Data: The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks at approximately δ 3.86 (s, 3H, -OCH₃), 7.12-7.16 (m, 2H, pyridine protons), and 7.79 (d, 1H, J = 5.6 Hz, pyridine proton).[4]
Synthesis of this compound
There are several reported methods for the synthesis of this compound. Two common approaches are detailed below.
Method 1: From 2-Fluoro-4-iodopyridine
This method involves the nucleophilic substitution of the fluorine atom in 2-fluoro-4-iodopyridine with a methoxy group.[4]
Experimental Protocol:
-
To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, add sodium methoxide (21.5 g, 398 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by adding 300 mL of water.
-
Remove the methanol by distillation under reduced pressure.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by reduced pressure distillation to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
The reported crude yield for this reaction is 91%.[4]
Caption: Synthesis of this compound from 2-Fluoro-4-iodopyridine.
Method 2: From 2-Chloropyridine
This multi-step synthesis starts with the more readily available 2-chloropyridine. The key steps involve N-oxidation, nitration, etherification, iodination, and finally deoxygenation.
Experimental Workflow:
Caption: Multi-step synthesis of this compound from 2-Chloropyridine.
Chemical Reactivity and Applications
The primary utility of this compound in organic synthesis lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to carbon-bromine or carbon-chlorine bonds. This allows for selective functionalization at the 4-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.
Representative Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as XPhos.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture with stirring (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science.
Representative Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).
-
Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent such as THF or DMF with an amine.
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
After the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: General scheme for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to yield 4-amino-2-methoxypyridine derivatives.
Representative Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Biological and Pharmacological Relevance
While specific studies on the biological activity of this compound are not readily found in the public domain, the methoxypyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer effects.
Recent research has highlighted the potential of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors, which are key targets in cancer therapy. In these studies, the methoxypyridine core serves as a crucial part of the pharmacophore, and variations in its substitution pattern can significantly impact biological activity.
Furthermore, other methoxypyridine derivatives have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. The methoxy group can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles.
Therefore, this compound represents a valuable starting material for the synthesis of novel methoxypyridine-containing compounds with potential therapeutic applications. Its utility in cross-coupling reactions allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety Information
This compound is considered to be an irritant to the eyes, skin, and respiratory tract.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[1] It may have acute toxicity and could be harmful to the environment.[1]
Conclusion
This compound is a key synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. Its well-defined reactivity allows for the selective introduction of a wide array of functional groups at the 4-position of the pyridine ring. While its own biological profile is not extensively documented, its role as a precursor to pharmacologically relevant methoxypyridine derivatives underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
References
4-Iodo-2-methoxypyridine CAS 98197-72-9
An In-Depth Technical Guide to 4-Iodo-2-methoxypyridine (CAS 98197-72-9)
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a substituted pyridine derivative. Its physical and chemical characteristics are crucial for its application in synthetic chemistry. It typically appears as a colorless to light yellow liquid or a white to light yellow solid.[1][2][3] It is soluble in some organic solvents.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 98197-72-9 | [1][4][5] |
| Molecular Formula | C₆H₆INO | [1][3][5] |
| Molecular Weight | 235.02 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow liquid / White to light yellow solid | [1][2][3] |
| Boiling Point | 106 °C at 15 Torr | [1][2] |
| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Flash Point | 104.034 °C | [1][6] |
| Refractive Index | 1.598 | [1][6] |
| pKa | 2.02 ± 0.10 (Predicted) | [1][2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protect from light. | [1][3][7] |
| InChI Key | JWIBTPMTSDSVQR-UHFFFAOYSA-N | [4][8][9] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the nucleophilic substitution of a precursor like 2-fluoro-4-iodopyridine with sodium methoxide.
A multi-step synthesis starting from 2-chloropyridine has also been described, involving nitrogen oxidation, etherification, nitration, iodination, and finally, removal of the N-oxide group.[10]
Experimental Protocols
Synthesis from 2-Fluoro-4-iodopyridine[11]
This protocol details the synthesis of this compound from 2-fluoro-4-iodopyridine.
Materials:
-
Crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol)
-
Methanol (500 mL)
-
Sodium methoxide (21.5 g, 398 mmol)
-
Water (300 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of crude 2-fluoro-4-iodopyridine (59.4 g) in methanol (500 mL), add sodium methoxide (21.5 g).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling, quench the reaction by adding water (300 mL).
-
Remove the methanol by distillation under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent by distillation under reduced pressure to yield the crude product, this compound (56.7 g, 91% crude yield).
Chemical Reactivity and Applications
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the iodo-substituent on the pyridine ring.
The iodine atom makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[11] These reactions allow for the facile introduction of a wide range of carbon-based substituents at the 4-position of the pyridine ring, enabling the construction of complex molecular architectures.
This reactivity is highly valuable in drug discovery and development. For instance, the related compound this compound-3-carboxaldehyde serves as a crucial intermediate in the synthesis of insulin-like growth factor 1-receptor (IGF-1R) inhibitors, which are investigated for their potential as anti-tumor agents.[11] The ability to functionalize the pyridine core makes this class of compounds indispensable for creating structural diversity in medicinal chemistry programs.[11]
Spectroscopic Analysis
Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a key method for confirming the structure of the product.
Table 2: ¹H-NMR Data for this compound [12]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.86 | Singlet (s) | 3H | -OCH₃ |
| 7.12-7.16 | Multiplet (m) | 2H | Aromatic Protons |
| 7.79 | Doublet (d), J=5.6 Hz | 1H | Aromatic Proton |
| Solvent: CDCl₃, Frequency: 400 MHz |
Infrared (IR) Spectroscopy: While specific spectra are not detailed in the search results, an IR spectrum would be expected to show characteristic peaks for C-O stretching (around 1000-1300 cm⁻¹), aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹), and C-H stretching (around 2850-3100 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 235, corresponding to the molecular formula C₆H₆INO.[1][5]
Safety and Handling
This compound is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] It is essential to handle this chemical in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses and gloves, should be worn.[1] Store the compound in a cool, dry place away from oxidizing agents, under an inert atmosphere.[1]
References
- 1. chembk.com [chembk.com]
- 2. This compound | 98197-72-9 [amp.chemicalbook.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. molbase.com [molbase.com]
- 7. 98197-72-9|this compound|BLD Pharm [bldpharm.com]
- 8. 98197-72-9 | this compound | Ethers | Ambeed.com [ambeed.com]
- 9. PubChemLite - this compound (C6H6INO) [pubchemlite.lcsb.uni.lu]
- 10. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | 98197-72-9 [chemicalbook.com]
An In-depth Technical Guide to 4-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-2-methoxypyridine, a key intermediate in organic and medicinal chemistry. The document details its physicochemical properties, a validated synthesis protocol, and its primary applications in the synthesis of complex molecules.
Core Quantitative Data
The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative attributes.
| Property | Value | Reference |
| Molecular Weight | 235.02 g/mol | [1] |
| Molecular Formula | C₆H₆INO | [1] |
| Monoisotopic Mass | 234.94942 Da | [2] |
| Density | 1.825±0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 106 °C (at 15 Torr) | [3] |
| pKa | 2.02±0.10 (Predicted) | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| InChIKey | JWIBTPMTSDSVQR-UHFFFAOYSA-N | [4] |
Synthesis of this compound: An Experimental Protocol
The following section details a common and effective method for the synthesis of this compound, starting from 2-fluoro-4-iodopyridine. This protocol is intended for researchers with appropriate laboratory training and facilities.
Materials and Equipment:
-
Crude 2-fluoro-4-iodopyridine
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Water (H₂O)
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 59.4 g (253 mmol) of crude 2-fluoro-4-iodopyridine in methanol with stirring until the solid is completely dissolved.[5]
-
Reaction: To the solution, add 21.5 g (398 mmol) of sodium methoxide.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[5]
-
Quenching: After the reaction is complete, cool the mixture and add 300 mL of water to quench the reaction.[5]
-
Extraction: Remove the methanol by distillation under reduced pressure. Extract the aqueous mixture with ether.[5]
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.[5]
-
Solvent Removal: Remove the ether by reduced pressure distillation to yield the crude product, this compound. A crude yield of approximately 91% (56.7 g) can be expected.[5]
-
Confirmation: The structure of the product can be confirmed by ¹H-NMR spectroscopy.[5]
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily serving as a precursor for introducing the 2-methoxypyridin-4-yl moiety into more complex molecules. The high reactivity of the iodine atom at the 4-position makes it an ideal substrate for various metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyridines. These derivatives are of significant interest in medicinal chemistry and materials science.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship of Applications
The diagram below outlines the role of this compound as a key intermediate in the synthesis of more complex molecules through various cross-coupling reactions.
Caption: Role as an intermediate in organic synthesis.
References
In-Depth Technical Guide to the Structure Elucidation of 4-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Iodo-2-methoxypyridine, a key heterocyclic building block in organic synthesis and drug discovery. This document details the physicochemical properties, a detailed synthesis protocol, and a thorough analysis of the spectroscopic data that confirms its molecular structure.
Core Compound Information
This compound is a substituted pyridine derivative with the iodine atom at the 4-position and a methoxy group at the 2-position. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 98197-72-9 | [1][2] |
| Molecular Formula | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | [1][2] |
| Appearance | White to light yellow solid or colorless to light yellow liquid | [3] |
| Boiling Point | 106 °C at 15 Torr | [3] |
| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction starting from 2-fluoro-4-iodopyridine. The detailed experimental protocol is as follows:
Materials:
-
Crude 2-fluoro-4-iodopyridine
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, sodium methoxide (21.5 g, 398 mmol) is added.[1]
-
The reaction mixture is then heated to reflux and maintained at this temperature for 3 hours.[1]
-
After the reaction is complete, the mixture is cooled, and 300 mL of water is added to quench the reaction.[1]
-
Methanol is removed from the mixture by distillation under reduced pressure.[1]
-
The remaining aqueous mixture is extracted with diethyl ether.[1]
-
The organic layers are combined and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed by rotary evaporation to yield the crude product, this compound. A crude yield of 91% has been reported for this procedure.[1]
Structure Elucidation: A Spectroscopic Approach
The definitive structure of this compound is established through a combination of modern spectroscopic techniques. The logical workflow for this process, from synthesis to final structure confirmation, is illustrated below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy:
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.79 | Doublet (d) | 1H | H-6 | 5.6 |
| 7.12-7.16 | Multiplet (m) | 2H | H-3, H-5 | - |
| 3.86 | Singlet (s) | 3H | -OCH₃ | - |
The ¹H-NMR data was reported in CDCl₃ at 400 MHz.[1]
The downfield doublet at 7.79 ppm is characteristic of the proton at the 6-position, adjacent to the nitrogen atom. The multiplet between 7.12-7.16 ppm corresponds to the protons at the 3 and 5-positions. The singlet at 3.86 ppm, integrating to three protons, is indicative of the methoxy group.
¹³C-NMR Spectroscopy:
| Predicted Chemical Shift (δ) ppm | Assignment |
| 160-165 | C-2 |
| 150-155 | C-6 |
| 120-125 | C-3 |
| 115-120 | C-5 |
| 90-95 | C-4 |
| 50-55 | -OCH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental spectrum for this compound was not found in the search results, the expected characteristic absorption bands are listed below based on the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1250-1000 | C-O stretch | Aryl ether |
| ~850-750 | C-H out-of-plane bend | Aromatic |
| ~600-500 | C-I stretch | Iodo group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Predicted mass spectral data for this compound is presented below.[4]
| m/z | Ion |
| 235.96 | [M+H]⁺ (Molecular Ion + H) |
| 234.95 | [M]⁺ (Molecular Ion) |
| 257.94 | [M+Na]⁺ (Molecular Ion + Na) |
The molecular ion peak at m/z 235 would confirm the molecular weight of the compound.
Conclusion
The collective evidence from ¹H-NMR, and anticipated data from ¹³C-NMR, IR, and mass spectrometry, in conjunction with a reliable synthetic pathway, unequivocally confirms the structure of this compound. This in-depth guide provides researchers and scientists with the necessary information for the synthesis, purification, and characterization of this important chemical intermediate.
References
1H NMR spectrum of 4-Iodo-2-methoxypyridine
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-2-methoxypyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. This document details the chemical shift assignments, coupling constants, and the experimental protocol for acquiring the spectrum.
This compound (C₆H₆INO) is a substituted pyridine derivative. The pyridine ring contains three aromatic protons at positions 3, 5, and 6, and the methoxy group at position 2 contributes three methyl protons. The iodine atom at position 4 significantly influences the electronic environment of the neighboring protons.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The quantitative data is summarized in the table below.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| -OCH₃ | 3.86 | Singlet (s) | - | 3H |
| H-3, H-5 | 7.12 - 7.16 | Multiplet (m) | - | 2H |
| H-6 | 7.79 | Doublet (d) | 5.6 | 1H |
Table 1: ¹H NMR Data for this compound in CDCl₃ at 400 MHz.[1]
Spectral Interpretation
The spectrum displays three distinct signals corresponding to the different proton environments in the molecule.
-
Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.86 ppm, integrating to three protons. This signal is characteristic of the methyl protons of the methoxy group, which are not coupled to any other protons.
-
Aromatic Protons (H-3, H-5, H-6):
-
The signal furthest downfield at 7.79 ppm corresponds to the proton at position 6 (H-6).[1] It appears as a doublet with a coupling constant of J = 5.6 Hz, which is a typical value for ortho-coupling between H-5 and H-6 in a pyridine ring.
-
A complex multiplet observed between 7.12 and 7.16 ppm integrates to two protons.[1] This signal arises from the overlapping resonances of the protons at positions 3 (H-3) and 5 (H-5). H-5 is expected to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3. H-3 would appear as a doublet due to meta-coupling with H-5. The overlap of these patterns results in the observed multiplet.
-
Experimental Protocol
The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tube
-
400 MHz NMR Spectrometer (e.g., Bruker Avance III or similar)
-
Pipettes and vial
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample was accurately weighed and dissolved in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: The resulting solution was transferred into a 5 mm NMR tube.
-
Spectrometer Setup: The NMR tube was placed in the spectrometer's autosampler or manually inserted into the magnet.
-
Data Acquisition: The spectrometer was tuned and shimmed on the sample to ensure a homogeneous magnetic field. The ¹H NMR spectrum was acquired at a proton frequency of 400 MHz.[1] Standard acquisition parameters were used, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) was processed using an appropriate software package (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or internal TMS (δ = 0.00 ppm).
Visualization
The structural assignment of the protons in this compound is illustrated in the following diagram.
Caption: Structure of this compound with proton assignments.
References
Spectroscopic Profile of 4-Iodo-2-methoxypyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-2-methoxypyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.79 | Doublet (d) | 5.6 | 1H | H-6 |
| 7.12-7.16 | Multiplet (m) | - | 2H | H-3, H-5 |
| 3.86 | Singlet (s) | - | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Estimated) | Assignment |
| ~164 | C-2 |
| ~152 | C-6 |
| ~125 | C-5 |
| ~115 | C-3 |
| ~95 | C-4 |
| ~54 | -OCH₃ |
Table 3: Infrared (IR) Spectroscopy Data
A full experimental IR spectrum for this compound is not available in the reviewed literature. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Expected) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | C-O-C asymmetric stretch |
| 1050-1000 | C-O-C symmetric stretch |
| Below 600 | C-I stretch |
Table 4: Mass Spectrometry (MS) Data
Experimental mass spectrometry data obtained through electron ionization (EI) is not available. The following table presents predicted m/z values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M]+ | 234.94887 |
| [M+H]⁺ | 235.95670 |
| [M+Na]⁺ | 257.93864 |
| [M+K]⁺ | 273.91258 |
| [M+NH₄]⁺ | 252.98324 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited and expected spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. A standard one-pulse sequence is used with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the empty, clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
The sample is then placed on the crystal, and firm contact is ensured using a pressure clamp.
-
The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
An In-depth Technical Guide to the Physical Properties of 4-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Iodo-2-methoxypyridine, a heterocyclic compound relevant in organic synthesis and as an intermediate in pharmaceutical development.[1] This document consolidates key data, outlines experimental procedures for its synthesis, and presents a generalized protocol for the determination of its boiling point.
Core Physical and Chemical Properties
This compound is an organic compound with the chemical formula C₆H₆INO.[1] It typically presents as a colorless to light yellow or pale yellow liquid.[2][3][4] The compound is soluble in some organic solvents.[1] For safe handling and to maintain product quality, it should be stored in a cool, dry, well-ventilated place under an inert gas like nitrogen or argon, away from light, strong oxidizing agents, strong acids, and strong bases.[1][2][4]
Data Presentation: Physical Properties
The following table summarizes the key quantitative physical properties of this compound. It is important to note that some values are predicted based on computational models.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₆H₆INO | - | [1][5][6] |
| Molecular Weight | 235.02 g/mol | - | [5][6] |
| Boiling Point | 106 °C | at 15 Torr | [1][2] |
| 106 - 108 °C | at 30 Torr | [4] | |
| Density | 1.825 ± 0.06 g/cm³ | Predicted | [1][2] |
| pKa | 2.02 ± 0.10 | Predicted | [2] |
| Flash Point | 104.034 °C | - | [1] |
| Vapor Pressure | 0.038 mmHg | at 25 °C | [1] |
| Appearance | Colorless to light yellow liquid | - | [2][3] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of crude 2-fluoro-4-iodopyridine with sodium methoxide in methanol.[5]
Materials:
-
Crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol)
-
Methanol (500 mL)
-
Sodium methoxide (21.5 g, 398 mmol)
-
Water (300 mL)
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
500 mL of methanol is added to 59.4 g of crude 2-fluoro-4-iodopyridine and stirred until complete dissolution.[5]
-
21.5 g of sodium methoxide is subsequently added to the solution.[5]
-
The reaction mixture is heated to reflux for a period of 3 hours.[5]
-
After the reaction is complete, it is quenched by the addition of 300 mL of water.[5]
-
Methanol is removed from the mixture via distillation under reduced pressure.[5]
-
The remaining aqueous mixture is extracted with ether.[5]
-
The organic layers are combined and dried over anhydrous sodium sulfate.[5]
-
Following filtration, the solvent is removed by reduced pressure distillation to yield the crude product, this compound.[5]
This procedure resulted in a crude yield of 56.7 g (91%).[5] The structure of the product was confirmed by ¹H-NMR spectroscopy.[5]
General Protocol for Boiling Point Determination (at Reduced Pressure)
While a specific experimental protocol for determining the boiling point of this compound was not found, a standard laboratory method for such a determination at reduced pressure is described below. This is relevant as the reported boiling points are at pressures below atmospheric.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum pump with a manometer
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.
-
The vacuum pump is connected and the system is evacuated to the desired pressure (e.g., 15 or 30 Torr), which is monitored with the manometer.
-
Once the pressure is stable, the heating mantle is turned on and the temperature is gradually increased.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed flowing into the receiving flask. This temperature is the boiling point at that specific pressure.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol section.
Caption: Workflow for the synthesis of this compound.
References
Reactivity Profile of 4-Iodo-2-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing pyridine nitrogen, and the reactive iodo group, make it a valuable substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in modern cross-coupling chemistry.
Physical and Chemical Properties
This compound is a white to light yellow solid or a colorless to light yellow liquid, soluble in many common organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 98197-72-9 | [1] |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | White to light yellow solid or colorless to light yellow liquid | [1][2] |
| Boiling Point | 106 °C (at 15 Torr) | [1] |
| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.02 ± 0.10 (Predicted) | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-4-iodopyridine, with sodium methoxide.[3]
Experimental Protocol: Synthesis from 2-Fluoro-4-iodopyridine[3]
To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in methanol (500 mL) is added sodium methoxide (21.5 g, 398 mmol). The reaction mixture is heated to reflux for 3 hours. Upon completion, the reaction is quenched by the addition of water (300 mL), and the methanol is removed under reduced pressure. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation under reduced pressure to afford the crude product, this compound.
Yield: 56.7 g (91% crude yield).[3] ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.79 (d, J = 5.6 Hz, 1H), 7.16-7.12 (m, 2H), 3.86 (s, 3H).[3]
Reactivity Profile
The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, enhanced by the 2-methoxy group, influences the reactivity at the C-4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily couples with a variety of aryl and heteroaryl boronic acids to furnish the corresponding 4-substituted-2-methoxypyridines.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Dioxane | 100 | 12 | 85-95 (analogous) | [4] |
| (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 16 | 90-98 (analogous) | [4] |
| (4-Fluorophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 (analogous) | [4] |
To a reaction vessel are added this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., a mixture of toluene and water) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, providing access to substituted alkynes. This compound undergoes efficient coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | DMF | 60 | 6 | 85-95 (analogous) | [5] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 (analogous) | [5] |
| 1-Hexyne | Pd(P(t-Bu)₃)₂ (2) | - (Copper-free) | K₂CO₃ | Toluene | 100 | 10 | 85-94 (analogous) | [5] |
To a Schlenk flask are added this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under an inert atmosphere. A degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.2 eq.). The reaction mixture is stirred at the appropriate temperature and monitored by TLC or LC-MS. After completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. This compound can be coupled with a wide range of primary and secondary amines to produce 4-amino-2-methoxypyridine derivatives.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. rsc.org [rsc.org]
Stability and Storage of 4-Iodo-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 4-Iodo-2-methoxypyridine. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability and reproducibility of experimental results. While specific quantitative stability data under various stress conditions are not extensively available in the public domain, this guide consolidates the existing knowledge on proper handling and storage and outlines a general framework for conducting stability assessments.
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, it is imperative to follow the recommended storage and handling procedures. The following tables summarize the key recommendations based on available safety data sheets and chemical supplier information.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Store refrigerated; 2-8°C is commonly recommended. | [1][2][3] |
| Atmosphere | Store in a tightly closed container in a dry place. | [2] |
| Light | Protect from light. | [4] |
| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen). | [4] |
Table 2: Recommended Handling Procedures for this compound
| Procedure | Recommendation | Source(s) |
| Ventilation | Use only in a chemical fume hood. | [2] |
| Personal Protective Equipment (PPE) | Wear safety glasses, appropriate protective gloves, and protective clothing to prevent skin exposure. | [2] |
| Respiratory Protection | Avoid breathing dust, vapor, mist, or gas. | [2][5] |
| Hygiene | Wash hands thoroughly after handling. | [5] |
| Spills | Clean-up should be handled by qualified personnel familiar with the substance. Transfer to a closable, labeled container for disposal. | [2] |
Chemical Stability and Incompatibilities
This compound is generally considered stable when stored under the recommended conditions[4][6]. However, its stability can be compromised by exposure to certain conditions and substances.
Conditions to Avoid:
-
Heat, flames, and sparks: As a general precaution with organic chemicals, exposure to high temperatures and ignition sources should be avoided[2].
Incompatible Materials:
-
Strong acids and alkalis: Contact with strong acids or bases may lead to degradation.
-
Strong oxidizing and reducing agents: These substances can react with this compound, leading to decomposition[6].
Hazardous Decomposition Products:
-
Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides[2][6].
Visualization of Stability and Experimental Workflow
The following diagrams illustrate the key considerations for maintaining the stability of this compound and a general workflow for conducting a stability study.
Experimental Protocols for Stability Assessment
General HPLC Method for Purity Assessment
Based on methods described for related compounds, a reverse-phase HPLC method would be a suitable starting point for analyzing this compound.
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series or equivalent)[1].
-
Column: A C8 or C18 reverse-phase column (e.g., Agilent Zorbax SB-C8, 4.6 x 150 mm, 5 µm)[1].
-
Mobile Phase: A gradient elution using:
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 10-20 minutes.
-
Flow Rate: Approximately 1.0-1.5 mL/min[1].
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 254 nm).
-
Temperature: 25-30°C.
Forced Degradation Study Protocol
To understand the degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its decomposition.
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and expose to the following conditions:
-
Acidic: Add a strong acid (e.g., 1N HCl) and heat (e.g., 60-80°C).
-
Basic: Add a strong base (e.g., 1N NaOH) and heat.
-
Oxidative: Add an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal: Heat the solid compound or a solution at an elevated temperature.
-
Photolytic: Expose a solution to UV light.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by the developed HPLC method. The appearance of new peaks indicates the formation of degradation products.
-
Peak Purity and Identification: Use a diode array detector to check for peak purity. If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the mass of the degradation products, providing insights into the degradation pathway.
Conclusion
While this compound is a stable compound under recommended storage conditions, its integrity is paramount for its use in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize the risk of degradation and ensure the quality of their starting materials. For applications requiring a comprehensive understanding of its stability profile, the implementation of a formal stability study using techniques such as HPLC and LC-MS is strongly recommended.
References
- 1. WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer - Google Patents [patents.google.com]
- 2. US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. WO2011076419A1 - Imidazopyridine derivatives as jak inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
4-Iodo-2-methoxypyridine: A Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 4-Iodo-2-methoxypyridine (CAS No. 98197-72-9). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe research environment.
Physicochemical and Hazard Information
This compound is a substituted pyridine derivative used in organic synthesis.[1] Understanding its physical properties and inherent hazards is fundamental to its safe handling.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆INO | [1] |
| Molar Mass | 235.02 g/mol | [1] |
| Appearance | White to light yellow solid or colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 106 °C (at 15 Torr) | [1][2] |
| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Flash Point | 104.034 °C | [1] |
| pKa | 2.02 ± 0.10 (Predicted) | [1][2] |
| Vapor Pressure | 0.038 mmHg at 25°C | [1] |
| Solubility | Soluble in some organic solvents | [1] |
GHS Hazard Classification
While a definitive GHS classification for this compound is not consistently available, data from structurally similar compounds, such as other substituted iodopyridines and methoxypyridines, suggests the following classifications.[4][5][6] It is imperative to handle the compound as if it possesses these hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[5]
Hazard Pictograms:
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict experimental protocols is crucial when working with this compound to mitigate exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit should be worn.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Handling and Storage
Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1][6]
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry place.[1] For long-term storage, it is recommended to keep it under an inert gas (nitrogen or argon) at 2-8 °C.[1][2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for disposal.[7]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7][8]
Workflow and Logic Diagrams
To visually represent the safety and handling procedures, the following diagrams have been generated using Graphviz.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making process for first aid response to exposure.
This technical guide is intended as a starting point for the safe handling of this compound. It is essential to consult the most up-to-date Safety Data Sheet (SDS) from the supplier and to adhere to all institutional and regulatory safety protocols.
References
- 1. chembk.com [chembk.com]
- 2. 98197-72-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
In Vitro Screening of 4-Iodo-2-methoxypyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of novel 4-iodo-2-methoxypyridine analogs. The document outlines detailed experimental protocols for primary high-throughput screening, secondary validation assays, and cell-based cytotoxicity assessments. It also includes structured data presentation and visualizations of key experimental workflows and a representative signaling pathway to facilitate understanding and application in a drug discovery context.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, enabling the generation of diverse analog libraries. The methoxypyridine core is a common feature in many biologically active compounds, including kinase inhibitors. This guide details a systematic approach to the in vitro screening of a library of this compound analogs to identify and characterize potential lead compounds.
Data Presentation: In Vitro Screening Cascade
The following tables summarize the hypothetical in vitro screening data for a representative set of this compound analogs. This tiered screening approach allows for the efficient identification and prioritization of compounds for further development.
Table 1: Primary High-Throughput Screening (HTS) Data - Kinase Inhibition
| Compound ID | Structure | % Inhibition at 10 µM (Kinase Target: PI3Kα) |
| IMP-001 | This compound | 5.2 |
| IMP-002 | 2-methoxy-4-phenylpyridine | 45.8 |
| IMP-003 | 4-(4-fluorophenyl)-2-methoxypyridine | 85.3 |
| IMP-004 | 2-methoxy-4-(thiophen-2-yl)pyridine | 62.1 |
| IMP-005 | 4-(1H-indol-5-yl)-2-methoxypyridine | 92.7 |
Table 2: Secondary Assay Data - IC50 Determination for PI3Kα
| Compound ID | IC50 (nM) for PI3Kα |
| IMP-003 | 75.4 |
| IMP-005 | 22.1 |
| Reference Inhibitor | 15.8 |
Table 3: Cell-Based Assay Data - Cytotoxicity in MCF-7 Breast Cancer Cell Line
| Compound ID | CC50 (µM) in MCF-7 Cells |
| IMP-003 | 12.5 |
| IMP-005 | 5.8 |
| Doxorubicin (Control) | 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for in vitro compound screening.
Primary High-Throughput Screening: PI3Kα Kinase Assay
This assay is designed to rapidly assess the inhibitory activity of the this compound analogs against a specific kinase target, in this case, PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Acoustic liquid handler (e.g., Echo 550)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate to achieve a final concentration of 10 µM. Control wells receive 100 nL of DMSO.
-
Add 5 µL of a solution containing the PI3Kα enzyme in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 and ATP in kinase buffer to each well.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage inhibition for each compound relative to the DMSO controls.
Secondary Assay: IC50 Determination
This experiment determines the concentration of the active compounds required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Same as for the primary HTS assay.
Procedure:
-
Prepare serial dilutions of the "hit" compounds (those showing significant inhibition in the primary screen) in 100% DMSO. A common concentration range is from 100 µM to 0.1 nM in a 10-point, 3-fold dilution series.
-
Follow the same procedure as the primary HTS assay to measure kinase activity at each compound concentration.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Cell-Based Assay: MTT Cytotoxicity Assay
This assay assesses the effect of the compounds on the viability of a cancer cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration) value.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway, a common target for pyridine-based kinase inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs on PI3K.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro screening of the this compound analog library.
Methodological & Application
Synthesis of 4-Iodo-2-methoxypyridine from 2-fluoro-4-iodopyridine
Introduction
4-Iodo-2-methoxypyridine is a valuable substituted pyridine derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the methoxy group and the iodine atom at specific positions on the pyridine ring allows for diverse downstream functionalization through various cross-coupling reactions. This application note provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, starting from 2-fluoro-4-iodopyridine.
Principle of the Reaction
The synthesis is based on the nucleophilic aromatic substitution of the fluorine atom at the C-2 position of the pyridine ring by a methoxide anion. The pyridine ring is an electron-deficient aromatic system, and this deficiency is enhanced by the presence of electron-withdrawing halogen substituents. This electronic characteristic makes the ring susceptible to attack by nucleophiles, especially at the ortho (C-2/C-6) and para (C-4) positions relative to the ring nitrogen.[1][2]
In this specific reaction, the highly electronegative fluorine atom at the C-2 position is an excellent leaving group, facilitating its displacement by the incoming sodium methoxide nucleophile.[3][4] The reaction is typically carried out in a polar aprotic solvent to ensure the solubility of the reagents and to facilitate the substitution process.
Materials and Methods
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluoro-4-iodopyridine | ≥98% | Commercially Available |
| Sodium Methoxide (NaOMe) | ≥97% | Commercially Available |
| Anhydrous Methanol (MeOH) | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commerically Available |
| Saturated aq. Sodium Bicarbonate | Laboratory Grade | N/A |
| Brine (Saturated aq. NaCl) | Laboratory Grade | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | N/A |
| Diethyl Ether | ACS Grade | Commercially Available |
Physicochemical Data of Key Compounds
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) |
| 2-Fluoro-4-iodopyridine | C₅H₃FIN | 222.99 | 57 | 223 |
| This compound | C₆H₆INO | 235.02 | N/A | N/A |
Experimental Protocol
Synthesis of this compound
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-iodopyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol (approx. 20 mL per gram of starting material) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (30 mL) and extract with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as diethyl ether/hexanes to afford the pure product.
Proposed Reaction Conditions Summary
| Parameter | Value |
| Reactant | 2-Fluoro-4-iodopyridine |
| Reagent | Sodium Methoxide |
| Stoichiometry | 1.2 eq of NaOMe |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux (approx. 65°C) |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous work-up with DCM extraction |
| Purification | Column Chromatography or Recrystallization |
Logical Workflow of the Synthesis
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Iodo-2-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its boronic acid reagents.[2] The 4-iodo-2-methoxypyridine core is a valuable building block in medicinal chemistry, appearing in numerous biologically active molecules.[3] These application notes provide detailed protocols and guidance for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Core Concepts: The Catalytic Cycle
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This step is often rate-determining.[1][4]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the iodide.[1][5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions used for coupling aryl iodides, including heteroaryl systems like this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (2-5) | - | K₃PO₄ (2-3) | 1,4-Dioxane | 70-80 | 60-80 | A standard, commercially available catalyst.[6][7] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Moderate-High | Prone to deactivation with some pyridine substrates.[8] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane | 25-100 | High | Bulky, electron-rich ligands stabilize the catalyst and promote efficient coupling.[6][9] |
| XPhos Pd G2 (1-3) | - | K₃PO₄ (2-3) | Dioxane/H₂O | 100 | >95 | Pre-catalyst offering high activity, suitable for challenging substrates.[6] |
| Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 70-90 | A common Pd(II) precatalyst that is reduced in situ.[10] |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Objective: To synthesize 2-methoxy-4-phenylpyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Detailed Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 235 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).[8]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol).[7]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert.[8]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[10]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-methoxy-4-phenylpyridine.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Protodeboronation (hydrolysis of boronic acid). 3. Poor choice of base or solvent. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Use anhydrous solvents and a milder base like KF or CsF.[10] 3. Screen alternative bases and solvents (see Data Presentation table). |
| Homocoupling | 1. Presence of oxygen. 2. Inefficient transmetalation. 3. Use of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and ensure a completely inert atmosphere.[8][10] 2. Use a more electron-rich, bulky phosphine ligand to accelerate the desired catalytic cycle.[6] 3. Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient in situ reduction.[10] |
| Dehalogenation | 1. Presence of water or protic impurities. 2. Base-induced side reaction. | 1. Use anhydrous solvents and reagents. 2. Try a different base, such as an organic base or a fluoride source. |
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-iodo-2-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-methoxypyridine moiety in a wide range of biologically active compounds. The methods detailed herein offer robust and efficient strategies for the synthesis of complex molecules, including key intermediates for targeted therapies.
Introduction
This compound is a key synthetic intermediate used in the construction of various molecular scaffolds. The electron-rich nature of the 2-methoxypyridine ring and the reactivity of the C-I bond make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high selectivity and functional group tolerance. Such transformations are instrumental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A notable application is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and some cancers.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions can be effectively applied to this compound, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi reactions. The choice of reaction depends on the desired bond formation and the coupling partner.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[2][3] It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required).[2]
-
Reagent Addition: Add the base (2.0-3.0 equiv.) and the degassed solvent.[2][4]
-
Reaction Execution: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.[2]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][4]
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Component | Example | Molar Ratio (to Aryl Iodide) | Purpose |
| Aryl Iodide | This compound | 1.0 | Substrate |
| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | Coupling Partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.02 - 0.05 | Catalyst |
| Ligand | PPh₃, dppf | As part of the catalyst complex | Stabilizes catalyst, influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates Boronic Acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O | - | Reaction Medium |
| Temperature | 80-100 °C | - | - |
| Time | 4-16 hours | - | - |
Note: Conditions are generalized based on protocols for similar aryl iodides and may require optimization for specific substrates.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[6][7] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a flame-dried Schlenk tube or glovebox, add the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the solvent.
-
Reaction Execution: Stir the mixture at the specified temperature until the starting material is consumed, as monitored by TLC or GC.
-
Workup: After cooling, dilute the reaction with a suitable solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Component | Example | Molar Ratio (to Aryl Iodide) | Purpose |
| Aryl Iodide | This compound | 1.0 | Substrate |
| Amine | Primary or Secondary Amine | 1.2 | Coupling Partner |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 | Catalyst Precursor |
| Ligand | XPhos, SPhos, BINAP, dppf | 0.02 - 0.10 | Stabilizes catalyst, promotes reaction |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.0 | Deprotonates amine |
| Solvent | Toluene, Dioxane, THF | - | Reaction Medium |
| Temperature | Room Temperature to 110 °C | - | - |
| Time | 1-24 hours | - | - |
Note: The choice of ligand and base is crucial and depends on the specific amine substrate.[8][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is a valuable tool for the vinylation of aryl halides.
General Protocol for the Heck Reaction:
-
Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst, ligand (if necessary), and base in a reaction vessel.
-
Solvent Addition: Add a suitable degassed solvent.
-
Reaction Execution: Heat the mixture with stirring for the required time, monitoring by TLC or GC.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify by column chromatography.
Table 3: Typical Reaction Conditions for the Heck Reaction
| Component | Example | Molar Ratio (to Aryl Iodide) | Purpose |
| Aryl Iodide | This compound | 1.0 | Substrate |
| Alkene | n-Butyl acrylate, Styrene | 1.5 | Coupling Partner |
| Catalyst | Pd(OAc)₂, PdCl₂ | 0.01 - 0.05 | Catalyst |
| Ligand | PPh₃, P(o-tol)₃ | 0.02 - 0.10 | Stabilizes catalyst |
| Base | Et₃N, K₂CO₃, NaOAc | 1.2 - 2.0 | Halide Scavenger |
| Solvent | DMF, Acetonitrile, Toluene | - | Reaction Medium |
| Temperature | 80-140 °C | - | - |
| Time | 2-48 hours | - | - |
Note: The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2-methoxypyridine
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of a diverse range of compounds, including pharmaceuticals, natural products, organic materials, and nanomaterials. For drug development professionals, the Sonogashira coupling provides a direct pathway to introduce alkyne functionalities into heterocyclic scaffolds like pyridine, a common motif in biologically active molecules.
4-Iodo-2-methoxypyridine is a valuable building block in medicinal chemistry. The Sonogashira coupling of this substrate allows for the facile introduction of various substituted alkynes at the 4-position, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The reaction is typically carried out under mild conditions, such as at room temperature or with gentle heating, and is tolerant of a wide range of functional groups.
Key Reaction Parameters
The success of the Sonogashira coupling of this compound is dependent on several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. The copper(I) salt, usually copper(I) iodide (CuI), acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which increases the reaction rate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrogen halide byproduct formed during the reaction and also acts as a solvent in some cases.
-
Solvent: A variety of organic solvents can be used, with N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and triethylamine being common choices.
-
Reaction Temperature: The reactivity of the aryl iodide generally allows the reaction to proceed at temperatures ranging from room temperature to around 65 °C.
-
Inert Atmosphere: To prevent the degradation of the palladium(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling), the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.
Tabulated Reaction Conditions
The following table summarizes a typical set of conditions for the Sonogashira coupling of iodopyridines, which can be applied to this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Aryl iodides are highly reactive in Sonogashira couplings. |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv.) | A slight excess of the alkyne is typically used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Other common catalysts include Pd(PPh₃)₄. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) | Essential for activating the terminal alkyne. |
| Base | Triethylamine (Et₃N) (≥ 2 equiv.) | Can also be used as the solvent. |
| Solvent | DMF or THF/Et₃N mixture | The choice of solvent can influence the reaction rate and outcome. |
| Temperature | Room Temperature to 65 °C | Gentle heating may be required for less reactive alkynes. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst deactivation and side reactions. |
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.05 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMF (or a suitable solvent mixture) to the flask, followed by anhydrous triethylamine (2.0-3.0 equiv.).
-
Degassing: If not already performed on the individual solvents, degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-methoxypyridine.
Visualizing the Process
Experimental Workflow Diagram
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The ability to construct C(sp²)-N bonds under relatively mild conditions makes it an invaluable tool for the synthesis of arylamines and their heteroaromatic analogs.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-iodo-2-methoxypyridine. This substrate is a valuable building block in medicinal chemistry, and its successful amination provides access to a wide range of 4-amino-2-methoxypyridine derivatives, which are key intermediates in the synthesis of various biologically active compounds.
Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium(II) amido complex.
-
Reductive Elimination: The desired N-aryl-2-methoxy-pyridin-4-amine is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
A simplified representation of the catalytic cycle is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Table 1: Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 8 | 95 |
| 3 | 4-Chloroaniline | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (2) | THF | 80 | 16 | 88 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 85 |
| 5 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | t-BuOH | 90 | 24 | 78 |
Table 2: Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 6 | 98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 10 | 94 |
| 3 | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 90 |
| 4 | Dibenzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (2) | THF | 80 | 24 | 75 |
| 5 | Indoline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 91 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine.
Protocol 1: Synthesis of 2-Methoxy-N-phenylpyridin-4-amine
This protocol describes the coupling of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by aniline.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-methoxy-N-phenylpyridin-4-amine.
Protocol 2: Synthesis of 4-(Morpholino)-2-methoxypyridine
This protocol outlines the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 6-8 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the pure 4-(morpholino)-2-methoxypyridine.
Experimental Workflow
The general workflow for performing a Buchwald-Hartwig amination is outlined in the diagram below.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yields: If the reaction yields are low, consider screening different ligands, bases, and solvents. The choice of these reagents can have a significant impact on the reaction efficiency. Increasing the reaction temperature or time may also improve the yield, but be mindful of potential side reactions or decomposition of starting materials.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. This can sometimes be suppressed by using a less sterically hindered ligand or a weaker base.
-
Catalyst Deactivation: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.
These protocols and guidelines provide a solid foundation for successfully performing the Buchwald-Hartwig amination of this compound. As with any chemical reaction, optimization may be necessary to achieve the best results for a specific amine coupling partner.
Synthesis of Bioactive Molecules Using 4-Iodo-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-iodo-2-methoxypyridine as a key building block. This versatile reagent serves as a valuable scaffold in medicinal chemistry for the generation of diverse molecular architectures with a range of therapeutic applications, including kinase inhibitors and modulators of neurodegenerative disease targets.
Introduction
This compound is a readily accessible and highly functionalizable heterocyclic compound. The presence of the iodo group at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the facile introduction of aryl, heteroaryl, amino, and alkynyl moieties, respectively, providing a powerful platform for the synthesis of complex bioactive molecules. The 2-methoxy group can also be a key pharmacophoric feature or a handle for further chemical modification. This application note will detail the use of this compound in the synthesis of prominent classes of bioactive compounds and provide specific experimental protocols for key transformations.
Key Applications in the Synthesis of Bioactive Molecules
Kinase Inhibitors: Targeting the PI3K/mTOR Pathway
The 2-methoxypyridine motif is a common feature in a variety of kinase inhibitors. A notable example is its incorporation into potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. Dysregulation of the PI3K/mTOR signaling pathway is a hallmark of many cancers, making it a critical target for cancer therapy.
One prominent example is the synthesis of sulfonamide methoxypyridine derivatives, which have shown potent inhibitory activity against PI3Kα and mTOR.[1][2] The synthesis of these inhibitors often involves a key Suzuki-Miyaura coupling step where a boronic acid or ester derivative of the methoxypyridine core is coupled with an appropriate aryl or heteroaryl halide. While not directly starting from this compound in the provided examples, the iodo-analogue serves as a direct precursor to the necessary boronic acid derivatives.
The PI3K/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a range of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis and cell survival.[6]
Gamma-Secretase Modulators for Alzheimer's Disease
The methoxypyridine scaffold has also been incorporated into the design of gamma-secretase modulators (GSMs), which are being investigated as potential therapeutic agents for Alzheimer's disease.[4][7][8] Gamma-secretase is an enzyme complex involved in the processing of the amyloid precursor protein (APP), which can lead to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ42, a specific form of the peptide, is a key pathological hallmark of Alzheimer's disease.[9]
GSMs do not inhibit the overall activity of gamma-secretase but rather modulate its cleavage site on APP, leading to a decrease in the production of the toxic Aβ42 species and an increase in shorter, less amyloidogenic Aβ peptides.[9][10] The synthesis of these complex heterocyclic GSMs can involve the introduction of the methoxypyridine moiety through various synthetic strategies, where iodo-substituted pyridines are valuable precursors.
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in intramembrane proteolysis.[11][12] It cleaves a variety of type I transmembrane proteins, including APP and the Notch receptor.[11] The modulation of gamma-secretase activity to specifically reduce Aβ42 production without affecting other essential functions, such as Notch signaling, is a key goal in the development of safe and effective Alzheimer's therapies.[9][10]
Experimental Protocols
The following section provides detailed protocols for key palladium-catalyzed cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[13] This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Materials:
-
This compound (1.0 equiv)
-
Thiophene-2-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, thiophene-2-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Aryl/Heteroaryl Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-Methoxy-4-phenylpyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 71[11] |
| 4-Methylphenylboronic acid | 2-Methoxy-4-(p-tolyl)pyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 68[11] |
| Thiophene-2-boronic acid | 2-Methoxy-4-(thiophen-2-yl)pyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DME/H₂O | 85 | 12 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[2][10][14] This reaction is particularly useful for synthesizing substituted anilines and other N-aryl compounds.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyaniline, cesium carbonate, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene to the tube.
-
Add Pd₂(dba)₃ to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Buchwald-Hartwig Amination)
| Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-phenyl-2-methoxypyridin-4-amine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |
| Morpholine | 4-(2-Methoxypyridin-4-yl)morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 16 | 92 |
| Indole | 4-(1H-Indol-1-yl)-2-methoxypyridine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[15] This reaction is highly valuable for the synthesis of substituted alkynes.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Sonogashira Coupling)
| Terminal Alkyne | Product | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 2-Methoxy-4-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 92 |
| Ethynyltrimethylsilane | 2-Methoxy-4-((trimethylsilyl)ethynyl)pyridine | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | Toluene | 70 | 12 | 88 |
| 1-Hexyne | 2-Methoxy-4-(hex-1-yn-1-yl)pyridine | PdCl₂(MeCN)₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 8 | 85 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for accessing diverse chemical matter with potential applications in various therapeutic areas, including oncology and neurodegenerative diseases. The protocols and data presented herein serve as a guide for researchers to effectively utilize this reagent in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-secretase: structure, function, and modulation for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Iodo-2-methoxypyridine as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methoxypyridine is a key heterocyclic building block employed in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including the presence of a reactive iodine atom at the 4-position and a methoxy group at the 2-position of the pyridine ring, make it an attractive starting material for the construction of complex molecular architectures. The iodine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The 2-methoxy group can influence the electronic properties of the pyridine ring and can also serve as a synthetic handle for further transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on the potent PI3K/mTOR inhibitor, GSK2126458.
Application: Synthesis of PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] this compound is a crucial building block in the synthesis of potent PI3K/mTOR inhibitors, such as GSK2126458 (Omipalisib).
GSK2126458 is a highly potent and selective inhibitor of class I PI3Ks and mTOR.[3][4] The synthesis of GSK2126458 involves the coupling of a functionalized quinoline moiety with a substituted pyridine derived from this compound. This key coupling step is typically achieved via a Suzuki-Miyaura reaction.
Signaling Pathway of PI3K/mTOR and Inhibition by GSK2126458
The PI3K/mTOR pathway is a complex signaling cascade that, when activated, leads to downstream effects promoting cell growth and survival. GSK2126458 inhibits this pathway by blocking the kinase activity of both PI3K and mTOR, thereby inducing apoptosis in cancer cells.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Application Notes: Suzuki-Miyaura Coupling Protocol for 4-Iodo-2-methoxypyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] 4-Iodo-2-methoxypyridine is a valuable synthetic building block, providing a functionalized pyridine ring that is a common core in many biologically active molecules. The carbon-iodine bond is significantly more reactive than corresponding carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for efficient coupling under relatively mild conditions.[4] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are based on established procedures for similar iodopyridine substrates.[5][6][7]
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 12 | ~90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 8 | ~85-95 |
| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 16 | ~80-90 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 90 | 12 | ~75-85 |
| 2-Naphthylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 6 | >90 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine
-
Anhydrous sodium or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8] The removal of oxygen is crucial to prevent the oxidative homocoupling of the boronic acid and deactivation of the catalyst.[9]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.[4] Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Ligand Selection for Cross-Coupling with 4-Iodo-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of ligands in various palladium-catalyzed cross-coupling reactions with 4-iodo-2-methoxypyridine. The strategic choice of ligand is critical for achieving high efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules, which is of paramount importance in the field of drug development.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block in medicinal chemistry. The pyridine moiety is a common scaffold in many biologically active compounds, and the methoxy group can modulate the electronic properties and metabolic stability of the final product. The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of molecular fragments.
The success of these coupling reactions is highly dependent on the choice of the ancillary ligand that coordinates to the palladium center. The ligand influences the stability of the catalyst, the rate of oxidative addition and reductive elimination, and can control the selectivity of the reaction. This document explores ligand selection for several key cross-coupling reactions of this compound.
General Workflow for Ligand Screening
A systematic approach to ligand screening is essential for optimizing a cross-coupling reaction. The following workflow can be adapted for various coupling partners and reaction types.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For the coupling of this compound with various boronic acids, the choice of ligand is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.
Ligand Performance in Suzuki-Miyaura Coupling
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 | [1] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | [2][3] |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | t-BuOH | 80 | 16 | 92 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL per mmol of aryl iodide)
-
Water (1 mL per mmol of aryl iodide)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-methoxy-4-phenylpyridine.[2][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The selection of the appropriate ligand is critical to accommodate a wide range of amine coupling partners and to achieve high catalytic activity.
Ligand Performance in Buchwald-Hartwig Amination
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) | Reference |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | Aniline | >90 | [6] |
| Xantphos | Pd₂(dba)₃ | NaOt-Bu | 1,4-Dioxane | 100 | 12 | Morpholine | 95 | [7][8] |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 72 | Primary Amine | >90 | [8] |
| tBuDavePhos | Pd₂(dba)₂ | KOtBu | Xylene | 120 | 24 | Piperidine | 43 | [9] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane, followed by the morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(2-methoxypyridin-4-yl)morpholine.[7][9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free conditions have also been developed. Ligand choice can influence the efficiency of both variants.
Ligand Performance in Sonogashira Coupling
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) | Reference |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 6 | Phenylacetylene | >90 | [10][11] |
| None (ligandless) | Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 70 | 3 | Phenylacetylene | 90 | [11] |
| P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane | RT | 16 | Phenylacetylene | >90 | [12] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6 hours, or until TLC/LC-MS indicates completion.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 2-methoxy-4-(phenylethynyl)pyridine.[10][11]
Other Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are commonly employed, other cross-coupling reactions can also be utilized for the functionalization of this compound. The choice of reaction often depends on the nature of the coupling partner and the desired functional group tolerance.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[13][14] It is known for its high functional group tolerance. For the coupling of this compound, ligands such as PPh₃ and dppf are commonly used with palladium catalysts.[15]
Stille Coupling
The Stille coupling utilizes organostannane reagents.[16] While effective, the toxicity of tin compounds is a significant drawback.[14] Ligands like PPh₃ and AsPh₃ are often employed.[16]
Kumada Coupling
The Kumada coupling employs Grignard reagents as the organometallic partner.[10] Due to the high reactivity of Grignard reagents, this method has limited functional group tolerance.[3] Both nickel and palladium catalysts can be used, with ligands such as dppe and dppf.[17]
Heck Coupling
The Heck reaction couples the aryl iodide with an alkene.[18] The regioselectivity and efficiency of the reaction are highly dependent on the ligand and reaction conditions. Phosphine ligands are commonly used to promote the desired transformation.
Catalytic Cycle of a Generic Cross-Coupling Reaction
The catalytic cycles of most palladium-catalyzed cross-coupling reactions share a common mechanistic framework, as illustrated below.
Conclusion
The selection of an appropriate ligand is a critical parameter for the successful cross-coupling of this compound. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often highly effective for a broad range of substrates in Suzuki-Miyaura and Buchwald-Hartwig reactions. For Sonogashira couplings, traditional triphenylphosphine remains a reliable choice, while ligandless systems offer a more environmentally friendly alternative. The detailed protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes towards novel 2-methoxy-4-substituted pyridine derivatives for applications in research and drug development. It is crucial to perform systematic screening and optimization for each specific substrate combination to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rsc.org [rsc.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. ijnc.ir [ijnc.ir]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction [mdpi.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Iodo-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 4-iodo-2-methoxypyridine.
Troubleshooting Guide
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
Low or no product formation is a common challenge that can often be attributed to several factors. The electronic nature of the 2-methoxy group and the potential for the pyridine nitrogen to interfere with the catalyst are key considerations.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. The electron-donating 2-methoxy group can make the 4-iodo position more electron-rich, potentially slowing down the oxidative addition step, which is often rate-limiting.[1][2]
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄ yields poor results, consider switching to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are known to be effective for electron-rich aryl halides as their steric bulk and electron-rich nature promote the formation of the active monoligated palladium(0) species.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.
-
-
Base Selection and Strength: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[3]
-
Recommendation: A screening of bases is recommended. While common bases like K₂CO₃ or Na₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ often lead to higher yields, particularly for challenging substrates.[4] The solubility of the base is also a key factor; a biphasic solvent system (e.g., dioxane/water) can be beneficial.
-
-
Solvent System: The solvent must effectively dissolve the reactants to facilitate the reaction.
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish or incomplete reaction.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized, leading to deactivation.[7]
-
Recommendation: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. The reaction should be set up and run under a positive pressure of an inert gas.[4]
-
Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these side reactions?
Minimizing Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is primarily caused by the presence of oxygen.[7]
-
Recommendation: Rigorous exclusion of oxygen is critical. Ensure your degassing procedure for the solvents is thorough and maintain a strict inert atmosphere throughout the reaction.
-
-
Protodeboronation: This occurs when the boronic acid group is replaced by a hydrogen atom, often due to the presence of water or other proton sources, and can be accelerated under harsh basic conditions.[5][7]
-
Recommendation: Use anhydrous solvents if possible, although a small amount of water is often necessary for the Suzuki reaction. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[5] Using a milder base or carefully controlling the amount of water can also mitigate this issue.
-
-
Dehalogenation: The replacement of the iodine atom with hydrogen on the this compound can also occur.
-
Recommendation: This can sometimes be a result of catalyst degradation or side reactions with the solvent or base. Optimizing the catalyst system and reaction conditions can help to minimize this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point would be to use 1.0 equivalent of this compound, 1.2-1.5 equivalents of the boronic acid, 2.0-3.0 equivalents of a base like K₂CO₃ or K₃PO₄, and 1-5 mol% of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf). A common solvent system is a 4:1 mixture of 1,4-dioxane and water, with the reaction heated to 80-100 °C for 4-16 hours under an inert atmosphere.[4] However, optimization is often necessary.
Q2: How does the 2-methoxy group affect the reactivity of this compound in Suzuki coupling?
A2: The methoxy group is electron-donating, which increases the electron density at the 4-position of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the carbon-iodine bond more challenging, as this step is favored for electron-deficient systems.[1][2] Consequently, more active catalyst systems, such as those employing Buchwald ligands, may be required to achieve high yields.[1]
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave heating can be very effective for Suzuki coupling reactions and may lead to significantly reduced reaction times and improved yields.[6] Typical conditions might involve heating the reaction mixture in a sealed microwave vial at a temperature between 100-140 °C for 15-30 minutes.[6]
Q4: My boronic acid is not very stable. What can I do?
A4: If you are experiencing issues with the stability of your boronic acid, such as protodeboronation, consider using a more stable derivative. Boronic acid pinacol esters or potassium trifluoroborate salts are excellent alternatives that are more resistant to degradation under reaction conditions.[3][5]
Q5: How do I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[4]
Data Presentation
Table 1: Recommended Catalysts and Ligands for Suzuki Coupling of Electron-Rich Aryl Iodides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | 1 - 3 | Highly active for electron-rich aryl halides.[1][8] |
| Pd(PPh₃)₄ | - | 3 - 5 | A standard, widely used catalyst, but may be less effective for this substrate.[4] |
| PdCl₂(dppf) | - | 3 - 5 | Another common and effective catalyst for a range of substrates.[4] |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Equivalents | Solvent System (v/v) | Temperature (°C) | Notes |
| K₂CO₃ | 2 - 3 | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | A common and cost-effective choice.[4] |
| K₃PO₄ | 2 - 3 | Toluene / H₂O (4:1) | 90 - 110 | A stronger base, often effective for challenging couplings.[1][4] |
| Cs₂CO₃ | 2 - 3 | DMF / H₂O (5:1) | 80 - 100 | A strong and highly effective base, though more expensive.[4] |
| KF | 3 | 1,4-Dioxane | 110 | Can be effective and is milder for base-sensitive functional groups.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[4]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings
This protocol employs a more active catalyst system suitable for electron-rich substrates.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos, 3 mol%), the base (e.g., K₃PO₄, 3.0 equiv.), this compound (1.0 equiv.), and the boronic acid derivative (1.5 equiv.) to a dry Schlenk tube.
-
Solvent Addition: Add the thoroughly degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Iodopyridines
Welcome to the technical support center for Suzuki coupling reactions involving iodopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the Suzuki coupling of iodopyridines.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges.
FAQ 1: My Suzuki coupling of an iodopyridine is giving a low yield of the desired product. What are the most common side reactions I should be aware of?
The three most common side reactions in the Suzuki coupling of iodopyridines are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. Heteroaromatic boronic acids, including pyridine-based ones, can be particularly susceptible to protodeboronation, especially under basic conditions.
-
Dehalogenation (Deiodination): This side reaction involves the reduction of the carbon-iodine bond of the iodopyridine to a carbon-hydrogen bond, resulting in the formation of a pyridine derivative without the iodine atom. This consumes the starting iodopyridine and reduces the overall yield. For iodopyridines, the C-I bond is relatively weak and can be prone to reduction under the reaction conditions.
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl (or bipyridine) from the coupling of two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[1][2][3]
FAQ 2: I suspect protodeboronation is a major issue in my reaction. How can I minimize it?
Protodeboronation is a common challenge, especially with electron-rich or heteroaromatic boronic acids. Here are several strategies to mitigate this side reaction:
-
Choice of Boron Reagent: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than the corresponding boronic acids. Consider using a boronic ester instead of the acid.
-
Base Selection: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, fluoride bases like potassium fluoride (KF) can be effective.
-
Solvent System: Minimize the amount of water in the reaction, or consider running the reaction under anhydrous conditions if possible. If an aqueous system is necessary, using a biphasic solvent system (e.g., toluene/water or dioxane/water) can sometimes help by controlling the concentration of water and base in the organic phase.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to reduce the extent of protodeboronation.
FAQ 3: My main byproduct is the dehalogenated pyridine. What are the causes and how can I prevent this?
Dehalogenation (or deiodination) of the iodopyridine is another common side reaction. It is often caused by:
-
Hydride Sources: The presence of hydride sources in the reaction mixture can lead to the reduction of the C-I bond after oxidative addition to the palladium catalyst. Potential hydride sources include certain solvents (e.g., alcohols), bases (e.g., those containing residual hydroxides or alkoxides), or impurities.
-
Catalyst and Ligands: The choice of palladium catalyst and ligand can influence the rate of dehalogenation relative to the desired cross-coupling.
To minimize dehalogenation:
-
Use Anhydrous Solvents: Ensure that the solvents used are dry and free of potential hydride donors.
-
Careful Base Selection: Use a high-purity, anhydrous base.
-
Optimize Catalyst System: Screening different palladium catalysts and ligands can help to identify a system that favors the cross-coupling pathway. Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.
-
Lower Reaction Temperature: As with protodeboronation, lower reaction temperatures can help to reduce the rate of this side reaction.
FAQ 4: I am observing a significant amount of homocoupling product from my boronic acid. How can I address this issue?
Homocoupling is primarily caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[1][2][3] Here's how to prevent it:
-
Thorough Degassing: It is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. This can be achieved by bubbling an inert gas through the solvent before adding the catalyst and by performing the reaction in a sealed vessel under an inert atmosphere.
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction and can be more prone to initiating homocoupling.
-
Control of Reaction Conditions: Slow addition of the boronic acid to the reaction mixture can sometimes help to minimize its homocoupling by keeping its concentration low.
Quantitative Data on Suzuki Coupling of Iodopyridines
The following tables summarize quantitative data from various studies on the Suzuki coupling of iodopyridines, highlighting the influence of different reaction parameters on the yield of the desired product and the formation of side products.
Table 1: Effect of Base and Solvent on the Suzuki Coupling of 3-Iodopyridine with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 | [4] |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 92 | [4] |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 95 | [4] |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 8 | 91 | [4] |
Table 2: Comparison of Catalytic Systems for the Suzuki Coupling of 2-Iodopyridine with 4-Methoxyphenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 100 | 16 | 78 | [5] |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane | 100 | 16 | 90 | [4] |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 94 | [4] |
Note: The tables above are compiled from various sources and are intended to provide a comparative overview. Actual yields may vary depending on the specific reaction scale and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine
This protocol provides a general starting point for the Suzuki coupling of an iodopyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (3 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Side Reaction Pathways
Caption: Pathways for common side reactions in Suzuki coupling.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Homocoupling in 4-Iodo-2-methoxypyridine Reactions
Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions when working with 4-iodo-2-methoxypyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize the formation of the undesired 2,2'-dimethoxy-4,4'-bipyridine byproduct and maximize the yield of your target cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the starting aryl halide (this compound) react with each other to form a symmetrical biaryl, in this case, 2,2'-dimethoxy-4,4'-bipyridine. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification due to the potential for similar physical properties between the homocoupled byproduct and the target molecule. The electron-rich nature of the 2-methoxypyridine ring can make the C-I bond susceptible to side reactions like homocoupling.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits for homocoupling are generally:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of organometallic intermediates or oxidize the active Pd(0) catalyst to Pd(II), which can facilitate homocoupling pathways.
-
Use of Pd(II) Precatalysts: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly promote the homocoupling of the organometallic coupling partner before the catalytic cycle is fully established.
-
Sub-optimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and catalyst/ligand system can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling. For pyridyl substrates, the pyridine nitrogen can also interact with the palladium catalyst, potentially influencing reactivity and side reactions.
Q3: Can the choice of cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) influence the likelihood of homocoupling?
A3: Yes, the nature of the coupling partners and the specific reaction mechanism of each named reaction can affect the propensity for homocoupling. For instance, in Suzuki reactions, homocoupling of the boronic acid partner is a common issue, while in Sonogashira reactions, homocoupling of the terminal alkyne (Glaser coupling) is a known side reaction. The specific conditions required for each reaction type will also play a crucial role in mitigating homocoupling of this compound.
Troubleshooting Guides
Issue 1: Significant formation of 2,2'-dimethoxy-4,4'-bipyridine in a Suzuki-Miyaura Coupling Reaction.
Is your reaction mixture turning dark or precipitating palladium black? This could indicate catalyst decomposition, which can be linked to the presence of oxygen or inappropriate reaction conditions.
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed prior to adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the entire process.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling over pathways leading to decomposition.[1]
-
Are you using a Pd(II) precatalyst like Pd(OAc)₂? Pd(II) species can directly promote homocoupling.
-
Solution:
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex.
-
In-situ Reduction: If using a Pd(II) source, ensure your conditions promote rapid reduction to the active Pd(0) species.
-
Have you optimized your base and solvent system? The choice of base and solvent can significantly impact the reaction outcome.
-
Solution:
-
Base Screening: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can be milder on sensitive substrates.[2] Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions.
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane or THF, often in a mixture with water, are commonly used. Ensure your substrates are fully soluble in the chosen solvent system.
-
Issue 2: Observation of Diyne Byproduct in a Sonogashira Coupling Reaction.
Are you observing a byproduct from the homocoupling of your terminal alkyne? This is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling.
-
Solution:
-
Copper-Free Conditions: While traditionally a copper co-catalyst is used, copper-free Sonogashira protocols have been developed and can minimize alkyne homocoupling.
-
Strictly Anaerobic Conditions: The Glaser coupling is often promoted by oxygen. Rigorous exclusion of air is critical.
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of homocoupling. Screening of different amine bases may be necessary.
-
Issue 3: Low Yield and Complex Byproduct Profile in a Buchwald-Hartwig Amination.
Is your starting this compound being consumed, but the desired amine product is not the major component? This could be due to a combination of homocoupling and other side reactions.
-
Solution:
-
Ligand is Key: The choice of ligand is critical in Buchwald-Hartwig aminations. For pyridyl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for sensitive substrates, K₃PO₄ or Cs₂CO₃ may be better choices.
-
Temperature Control: Amination reactions are often run at elevated temperatures, but excessively high temperatures can lead to catalyst decomposition and side reactions. It is advisable to screen a range of temperatures.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Homocoupling in Suzuki-Miyaura Coupling of 4-Iodopyridine Derivatives (Analogous System)
| Parameter | Condition A | Yield of Cross-Coupled Product | Yield of Homocoupled Byproduct | Reference (Analogous) |
| Atmosphere | Air | Low to Moderate | Significant | General Knowledge |
| Inert (Ar/N₂) | High | Minimized | General Knowledge | |
| Pd Source | Pd(OAc)₂ | Variable | Can be significant | General Knowledge |
| Pd₂(dba)₃ | Generally Higher | Generally Lower | General Knowledge | |
| Ligand | PPh₃ | Moderate | Variable | General Knowledge |
| XPhos | High | Low | [1] | |
| Base | K₂CO₃ | Good | Low | [2] |
| NaOtBu | High | Potentially Higher | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is adapted from successful couplings of related pyridyl halides and is designed to minimize the formation of 2,2'-dimethoxy-4,4'-bipyridine.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium source)
-
XPhos (Ligand)
-
K₃PO₄ (Base, finely ground and dried)
-
Anhydrous and degassed 1,4-dioxane/water (4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general guideline for a copper-free Sonogashira coupling to reduce alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Diisopropylamine (Base and solvent)
-
Anhydrous and degassed THF (co-solvent, optional)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed diisopropylamine (and THF if used) via syringe.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl.
-
Dry the organic layer, concentrate, and purify by chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol employs a robust catalyst system for the amination of pyridyl halides.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd(OAc)₂ (Palladium source)
-
XPhos (Ligand)
-
NaOtBu (Base)
-
Anhydrous and degassed toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the degassed toluene.
-
Seal the vessel and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing homocoupling issues.
Caption: A general experimental workflow for cross-coupling reactions.
References
Technical Support Center: Deiodination of 4-Iodo-2-methoxypyridine
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of deiodination observed during palladium-catalyzed cross-coupling reactions with 4-iodo-2-methoxypyridine. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and minimize the formation of the 2-methoxypyridine byproduct.
Troubleshooting Guide: Minimizing Deiodination
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: Low yield of the desired coupled product with 2-methoxypyridine isolated as the major byproduct.
-
Question: My Suzuki-Miyaura reaction with this compound is failing. I primarily recover the starting material and the deiodinated side-product, 2-methoxypyridine. What is causing this, and how can I fix it?
-
Answer: This indicates that a competing hydrodehalogenation (or deiodination) reaction is outcompeting your desired cross-coupling pathway.[1] This side reaction replaces the iodo group with a hydrogen atom. Key factors that promote deiodination include the presence of a hydrogen source (such as water or alcohol solvents), the choice of base, and the stability of the catalytic system.[1][2]
Solutions:
-
Rigorous Anhydrous and Anaerobic Conditions: Ensure all solvents and reagents are strictly anhydrous and degassed. Water is a potential hydrogen source for this side reaction.[2] Oxygen can lead to catalyst decomposition, forming palladium black and promoting undesired pathways.[3]
-
Solvent Selection: If using protic solvents like methanol or ethanol, switch to anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or DMF. Alcohols can be oxidized by the palladium catalyst, serving as a hydride source for deiodination.[1]
-
Base Optimization: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can sometimes promote hydrodehalogenation.[4] Consider switching to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less prone to facilitating this side reaction.
-
Ligand Screening: The choice of phosphine ligand can significantly influence the balance between the desired coupling and deiodination.[2] If using standard ligands like PPh₃, consider screening more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) which can stabilize the catalyst and promote efficient reductive elimination.
-
Issue 2: Persistent deiodination and alkyne homocoupling in Sonogashira reactions.
-
Question: In my Sonogashira coupling of this compound, I am observing both the deiodinated product and the Glaser-type homocoupling of my terminal alkyne. How can I suppress both of these side reactions?
-
Answer: This is a common issue in Sonogashira couplings, where multiple catalytic cycles compete. The deiodination arises from the issues described above, while homocoupling is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[3]
Solutions:
-
Minimize Copper(I) Co-catalyst: High concentrations of CuI can accelerate homocoupling.[5] Reduce the loading to the minimum effective amount (e.g., 1-5 mol%).
-
Slow Addition of Alkyne: Adding the alkyne substrate slowly via syringe pump can maintain its low concentration, disfavoring the bimolecular homocoupling pathway.[5]
-
Implement Copper-Free Conditions: To eliminate homocoupling, switch to a copper-free Sonogashira protocol. These methods rely solely on a palladium catalyst, often with a more specialized ligand, and may require a different base (e.g., an amine base like DIPA or TEA in a suitable solvent).[3]
-
Strict Degassing: Rigorously de-gas all solvents and the reaction headspace to remove oxygen, which is a key promoter of Glaser coupling.[3]
-
Issue 3: Deiodination is observed even under carefully controlled anhydrous conditions.
-
Question: I am using anhydrous solvents and reagents under a strict argon atmosphere for a Buchwald-Hartwig amination, but deiodination of this compound still dominates. What other sources could be causing this?
-
Answer: While water and solvents are common culprits, the hydrogen atom for deiodination can also originate from other reagents in the reaction mixture.
Potential Hydrogen Sources & Solutions:
-
Amine Coupling Partner: In Buchwald-Hartwig reactions, the amine itself can sometimes act as a hydride donor.
-
Base: The base or its conjugate acid can be a proton source.
-
Mechanism: A proposed mechanism involves the formation of a palladium-hydride species, which can reductively eliminate with the aryl group to give the deiodinated product.[6] This can compete with the desired reductive elimination of the C-N bond.
Advanced Troubleshooting:
-
Catalyst Choice: The iodide formed during the reaction can act as a catalyst inhibitor in Buchwald-Hartwig aminations.[7] Using modern, highly active palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to faster C-N coupling, kinetically outcompeting the deiodination pathway.
-
Temperature Control: Lowering the reaction temperature may favor the desired coupling over the deiodination pathway, which may have a higher activation energy.
-
Frequently Asked Questions (FAQs)
-
Q1: What is hydrodehalogenation?
-
A1: Hydrodehalogenation, in this context referred to as deiodination, is a side reaction in which the C-I bond of this compound is cleaved and replaced with a C-H bond, yielding 2-methoxypyridine.[1] This is a reductive process that consumes the starting material and lowers the yield of the intended product.
-
-
Q2: Why is this compound susceptible to this reaction?
-
A2: Heterocyclic halides can have different reactivity profiles compared to simple aryl halides. The electron-donating methoxy group and the coordinating ability of the pyridine nitrogen can influence the stability and reactivity of the organopalladium intermediates in the catalytic cycle, potentially making them more susceptible to competing pathways like deiodination.
-
-
Q3: Can the palladium source make a difference?
-
A3: Yes. The active catalyst is a Pd(0) species. Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction step to generate Pd(0). Inefficient reduction can lead to side reactions. Using a stable Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that cleanly generates the active species is often preferable.[7]
-
-
Q4: How do I reliably quantify the amount of deiodination?
-
A4: The most reliable method is to analyze the crude reaction mixture by GC-MS or ¹H NMR with an internal standard before workup and purification. This allows for an accurate determination of the ratio between the desired product, remaining starting material, and the deiodinated byproduct.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Deiodination in Suzuki-Miyaura Coupling
| Parameter Varied | Condition A | Approx. Deiodination (Outcome A) | Condition B | Approx. Deiodination (Outcome B) | Rationale |
| Base | NaOtBu | High (~40-60%) | K₂CO₃ | Low (~5-15%) | Alkoxides can promote protonolysis pathways; carbonates are non-nucleophilic and milder.[4] |
| Solvent | Methanol/Water | Moderate-High (~30-50%) | Toluene (anhydrous) | Low (<10%) | Protic solvents like methanol can act as hydride donors.[1] |
| Atmosphere | Air | High (variable) | Argon / Nitrogen | Low | Oxygen degrades the Pd(0) catalyst, leading to inefficient coupling and side reactions.[3] |
| Ligand | PPh₃ | Moderate (~20-35%) | XPhos | Low (<10%) | Bulky, electron-rich ligands promote faster reductive elimination, outcompeting deiodination. |
Note: Percentages are illustrative and can vary significantly based on the specific coupling partner and other conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol is a general starting point for coupling this compound with an arylboronic acid.
-
Reagents & Setup:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%) or XPhos Pd G3 (2 mol%)
-
K₂CO₃ (2.5 equiv, finely ground and dried)
-
Anhydrous, degassed Toluene (0.1 M concentration relative to the iodide)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes both deiodination and alkyne homocoupling.
-
Reagents & Setup:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (TEA) (3.0 equiv, anhydrous and degassed)
-
Anhydrous, degassed THF or Toluene
-
Schlenk flask or sealed tube
-
-
Procedure:
-
To the reaction vessel, add this compound and the palladium catalyst.
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the triethylamine.
-
Finally, add the terminal alkyne.
-
Heat the mixture to 60-80 °C (or as required for the specific substrate) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off any solids (triethylammonium iodide), and rinse with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting the deiodination of this compound.
Caption: Key mechanistic branch point leading to desired coupling versus undesired deiodination.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Catalyst Poisoning in Reactions with Methoxypyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving methoxypyridine substrates.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with methoxypyridines, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Q: My cross-coupling reaction (e.g., Suzuki-Miyaura) with a methoxypyridine substrate is showing low to no product yield. What are the common causes?
A: Low or no conversion in cross-coupling reactions with methoxypyridine substrates is a frequent challenge. The primary reasons often revolve around catalyst deactivation or suboptimal reaction conditions. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the transition metal center (commonly palladium) of the catalyst, forming stable, inactive complexes and effectively poisoning the catalyst.[1] The electron-donating nature of the methoxy group can further increase the electron density on the nitrogen atom, potentially enhancing its ability to coordinate with the catalyst and exacerbate poisoning.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can sterically shield the metal center and stabilize the active catalytic species, mitigating the poisoning effect of the pyridine nitrogen.[1]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[3]
-
Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can generate a more active and stable catalytic species in situ.[3]
-
Check Reagent Purity: Ensure all starting materials, solvents, and reagents are of high purity and free from potential catalyst poisons like sulfur compounds, water, or oxygen.[2] Thoroughly degas solvents before use.[2]
-
Optimize Reaction Temperature: Cautiously increasing the reaction temperature can improve reaction rates, but excessive heat can lead to catalyst decomposition (formation of palladium black).[1][2]
-
Issue 2: Formation of Palladium Black
-
Q: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A: The formation of palladium black is a clear indicator of catalyst decomposition, where the active palladium species agglomerates into catalytically inactive metallic palladium.[2] This is often caused by:
-
Excessively high reaction temperatures. [2]
-
An inappropriate ligand-to-metal ratio.
-
The presence of impurities that promote decomposition.
Preventative Measures:
-
Optimize Temperature: Lower the reaction temperature to the minimum required for efficient conversion.
-
Adjust Ligand-to-Metal Ratio: Ensure an optimal ratio of ligand to palladium to maintain the stability of the catalytic complex.
-
Use Robust Ligands: Employ sterically hindered and electron-rich ligands that can better stabilize the palladium center.[1]
-
Issue 3: Reaction Stalls Before Completion
-
Q: My reaction starts well but then stalls, leaving unreacted starting material. What could be the issue?
A: A stalling reaction often points towards gradual catalyst deactivation during the process. While initial catalytic cycles proceed, the accumulation of inhibiting species or the slow degradation of the catalyst halts the reaction. The methoxypyridine substrate or product itself can act as an inhibitor over time.
Troubleshooting Steps:
-
Sequential Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.
-
Investigate Byproducts: Analyze the reaction mixture for potential byproducts that might be stronger catalyst poisons than the starting materials or product.
-
Re-evaluate Base and Solvent: The choice of base and solvent can significantly impact catalyst stability and longevity. Consider screening different bases or using anhydrous solvents to prevent side reactions that may generate catalyst inhibitors.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: How does the position of the methoxy group on the pyridine ring affect catalyst poisoning?
A: The position of the methoxy group, along with the coupling site, is crucial. A methoxy group can influence the electron density of the pyridine nitrogen. For instance, an electron-donating group like methoxy can increase the Lewis basicity of the nitrogen, potentially leading to stronger coordination with the catalyst metal center and increased poisoning.[2] The proximity of the nitrogen atom to the reaction center, as in 2-halopyridines, is a well-known challenge that enhances catalyst poisoning (the "2-pyridyl problem").[1]
-
Q2: Are there catalyst systems that are inherently more resistant to poisoning by methoxypyridines?
A: Yes, catalyst systems with bulky, electron-rich phosphine ligands are generally more robust.[3] These ligands promote the desired catalytic steps (oxidative addition and reductive elimination) while disfavoring the binding of the pyridine nitrogen. Additionally, the use of well-defined pre-catalysts can provide a higher concentration of the active catalyst from the start, which can be beneficial.[3]
-
Q3: Can a poisoned catalyst be regenerated?
A: In some cases, regeneration is possible, although it can be challenging. For palladium catalysts that have formed palladium black, regeneration is generally not feasible within the reaction mixture. If the catalyst is heterogeneous (e.g., Pd/C), it can be recovered by filtration and potentially regenerated through specific washing or heat treatment procedures, though this is often not practical for homogeneous catalysts.[2] A general approach for a poisoned Pd/C catalyst involves filtering the catalyst, washing it with a solvent to remove organic residues, and then drying it under vacuum.[4]
-
Q4: Can I run my reaction under an air atmosphere?
A: It is highly discouraged. Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst and can also promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1] For reproducible and optimal results, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Cross-Coupling of Methoxypyridines
| Parameter | Recommended Conditions | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands to mitigate catalyst poisoning.[1] |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be needed to counteract deactivation.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base is critical and often substrate-dependent.[1][3] |
| Solvent | Toluene/H₂O, Dioxane, THF | Anhydrous solvents are recommended to avoid side reactions.[1] |
| Temperature | 80 - 110 °C | Temperature may need optimization for specific substrates.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the catalyst.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with a Methoxypyridine Halide
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the methoxypyridine halide (1.0 equiv.), the boronic acid or ester coupling partner (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) to the flask.
-
Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Screening for Catalyst Poisons
-
Baseline Reaction: Run a control reaction with highly purified starting materials and solvents and record the reaction time and yield.
-
Spiking Experiment: Set up a series of parallel reactions, each "spiked" with a small, known amount of a potential poison (e.g., water, a sulfur-containing compound).
-
Comparison: Compare the reaction profiles and final yields of the spiked reactions to the baseline reaction. A significant decrease in reaction rate or yield indicates that the added substance is a catalyst poison.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the catalyst poisoning pathway.
Caption: A troubleshooting workflow for low-yielding reactions with methoxypyridines.
References
Technical Support Center: Purifying Substituted Pyridines with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of substituted pyridines using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying substituted pyridines, and what are the alternatives?
A1: The most common stationary phase for the column chromatography of substituted pyridines is silica gel due to its versatility and effectiveness in separating a wide range of organic compounds.[1][2] However, because silica gel is slightly acidic, it can cause issues such as peak tailing or degradation of acid-sensitive pyridine derivatives.[1][3]
Alternatives to standard silica gel include:
-
Deactivated Silica Gel: The acidity of silica gel can be attenuated by treatment with a basic modifier like triethylamine, which is useful for purifying acid-sensitive compounds.[1][4][5]
-
Alumina (basic or neutral): This can be effective for the purification of amines and other basic compounds.[1][2]
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Reversed-Phase Silica (e.g., C18): In reversed-phase chromatography, the most polar compounds elute first.[1][2] This is particularly useful for highly polar or water-soluble pyridines.[6]
Q2: How do I select an appropriate mobile phase (eluent) for my substituted pyridine purification?
A2: Mobile phase selection is critical for achieving good separation and is typically determined using Thin-Layer Chromatography (TLC) beforehand.[6][7] The goal is to find a solvent system where the target pyridine compound has a retention factor (Rf) of approximately 0.15 to 0.4.[6][7][8][9]
Common solvent systems for normal-phase chromatography on silica gel include mixtures of a non-polar solvent and a polar solvent.[10]
-
Standard Systems: Hexane/Ethyl Acetate is a common and versatile starting point.[6][10][11]
-
For More Polar Pyridines: Dichloromethane/Methanol or Ethyl Acetate/Methanol blends can be used.[6][10]
-
For Basic Pyridines: Adding a small amount of a basic modifier like triethylamine (0.1-3%) or ammonia in methanol to the eluent can significantly improve peak shape and prevent tailing.[4][12][13]
Q3: What is the relationship between TLC Rf values and the elution volume in column chromatography?
A3: There is an inverse relationship between the Retention Factor (Rf) from a TLC plate and the number of column volumes (CV) required to elute a compound from a chromatography column.[8][14] The relationship can be expressed by the formula:
CV = 1 / Rf
This means that a compound with a lower Rf on the TLC plate will require more solvent to elute from the column. An ideal Rf value between 0.15 and 0.4 on the TLC plate generally provides the best balance between good separation and reasonable elution time on the column.[6][8][9]
Q4: What are the best practices for sample loading?
A4: Proper sample loading is crucial for achieving a good separation. There are two main techniques: liquid loading and dry loading.[15][16]
-
Liquid Loading: The sample is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and carefully applied to the top of the column.[7][13] This method is straightforward for samples that are readily soluble in the eluent.[6]
-
Dry Loading: If the sample has poor solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[6][7][16] The sample is first dissolved in a volatile solvent, mixed with silica gel, and the solvent is then evaporated to yield a free-flowing powder, which is then loaded onto the column.[6][17] This technique often results in better separation.[17]
Q5: Should I use an isocratic or gradient elution?
A5: The choice between isocratic and gradient elution depends on the complexity of the sample mixture.[18][19]
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the purification.[18][20] This method is simpler and is often sufficient for separating compounds with similar polarities.[20]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[18][19] This is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, as it can shorten the elution time for strongly retained compounds and improve peak shape.[18][21]
Troubleshooting Guide
Problem: My pyridine compound is tailing (streaking) on the column.
| Possible Cause | Solution |
| Interaction with Acidic Silica Gel | The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[4] |
| 1. Add a Basic Modifier: Add 0.1-3% triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica.[4][5][12] | |
| 2. Deactivate the Silica Gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[4][5] | |
| 3. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[1][2] | |
| Column Overload | Loading too much sample can lead to band broadening and tailing. |
| 1. Reduce the Sample Load: Decrease the amount of crude material loaded onto the column. | |
| 2. Increase the Column Diameter: A wider column can handle a larger sample load. | |
| Inappropriate Solvent System | The chosen eluent may not be optimal for the specific compound. |
| 1. Re-optimize with TLC: Find a solvent system that gives the target compound a well-defined spot with an Rf value between 0.15 and 0.4.[6][8][9] |
Problem: My compound is not eluting from the column.
| Possible Cause | Solution |
| Mobile Phase is Too Weak (Not Polar Enough) | The solvent system does not have sufficient polarity to move the compound through the column. |
| 1. Increase the Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. | |
| 2. Switch to a Stronger Solvent System: Consider using a more polar solvent system, such as dichloromethane/methanol.[10] | |
| Compound Degradation on the Column | The substituted pyridine may be unstable on the acidic silica gel. |
| 1. Deactivate the Silica Gel: Use silica gel that has been treated with triethylamine.[4][5] | |
| 2. Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[1][2] | |
| Compound Precipitation on the Column | The sample may have precipitated at the top of the column upon loading. |
| 1. Ensure Complete Dissolution: Make sure the sample is fully dissolved before loading. If necessary, use a slightly stronger solvent for dissolution and load a minimal volume.[7] | |
| 2. Consider Dry Loading: Adsorbing the sample onto silica can prevent precipitation issues.[6][7] |
Problem: The separation between my desired compound and impurities is poor.
| Possible Cause | Solution |
| Inadequate Solvent System | The chosen eluent does not provide sufficient selectivity for the compounds in the mixture. |
| 1. Optimize the Solvent System with TLC: Experiment with different solvent combinations to maximize the difference in Rf values (ΔRf) between the target compound and impurities.[8][14] | |
| 2. Use a Gradient Elution: A shallow gradient of increasing solvent polarity can often improve the separation of closely eluting compounds.[18] | |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. |
| 1. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles and cracks. | |
| Column Overload | Too much sample loaded onto the column can cause bands to overlap. |
| 1. Reduce the Sample Load: Use a smaller amount of the crude mixture. | |
| 2. Use a Longer or Narrower Column: This can increase the resolution between compounds. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
For acid-sensitive substituted pyridines, deactivating the silica gel is recommended to prevent degradation and improve peak shape.
-
Prepare the Column: Dry pack or slurry pack the column with silica gel as you normally would.
-
Prepare the Deactivating Solution: Prepare a solution of your initial, least polar eluent (e.g., hexane or hexane/ethyl acetate mixture) containing 1-3% triethylamine.[4][5][12]
-
Flush the Column: Pass 1-2 column volumes (CV) of the triethylamine-containing eluent through the packed column.[5]
-
Equilibrate the Column: Flush the column with another 1-2 CV of the eluent without triethylamine to remove the excess base.[5]
-
The column is now deactivated and ready for sample loading.
Protocol 2: General Flash Column Chromatography Procedure
This protocol outlines a typical workflow for the purification of a substituted pyridine.
-
TLC Analysis:
-
Dissolve a small amount of your crude sample in a suitable solvent.
-
Spot the sample on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Identify a solvent system that provides a good separation of your target compound from impurities, with the Rf of your target compound being in the ideal range of 0.15-0.4.[6][8][9]
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of sample to be purified.
-
Pack the column with silica gel using either the slurry or dry packing method. Ensure the silica bed is level and free of cracks.
-
If necessary, deactivate the silica gel as described in Protocol 1.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of the eluent. Carefully apply the solution to the top of the silica bed using a pipette.[7]
-
Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6][7]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.
-
If using a gradient, gradually increase the proportion of the more polar solvent according to your developed method.[18]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and evaporate the solvent to obtain your purified substituted pyridine.
-
Visualized Workflows and Troubleshooting
Caption: Troubleshooting decision tree for peak tailing of substituted pyridines.
Caption: General workflow for purifying substituted pyridines via column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. sorbtech.com [sorbtech.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. labcluster.com [labcluster.com]
- 13. Chromatography [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 16. teledyneisco.com [teledyneisco.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. uhplcs.com [uhplcs.com]
- 21. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Palladium Catalyst Removal in 4-Iodo-2-methoxypyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of residual palladium catalysts from reactions involving 4-Iodo-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound reaction?
A1: Residual palladium, even at trace levels, can have detrimental effects on downstream processes and the final product. In pharmaceutical applications, regulatory bodies like the European Medicines Agency and the US FDA have stringent limits on elemental impurities, often requiring palladium levels to be below 10 ppm.[1] Palladium contamination can also interfere with subsequent synthetic steps or compromise the biological activity and stability of the final active pharmaceutical ingredient (API).
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods include filtration through adsorbents like Celite®, treatment with scavengers (e.g., functionalized silica gels, activated carbon), chromatography, and crystallization.[2][3] The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous/soluble) and the properties of the desired product.
Q3: My reaction involves a pyridine derivative. Are there special considerations for palladium removal?
A3: Yes. The nitrogen atom in the pyridine ring can coordinate to palladium, potentially making it more soluble and difficult to remove. This strong interaction may require more rigorous purification methods, such as the use of specialized scavengers with a high affinity for palladium. In some cases, a combination of methods (e.g., chromatography followed by a scavenger) may be necessary to achieve the desired low palladium levels.[4]
Q4: How can I determine the amount of residual palladium in my product?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most accurate method for quantifying trace levels of palladium in APIs.[1] Other techniques like atomic absorption spectroscopy and X-ray fluorescence can also be used. For process development and screening of removal methods, rapid detection kits are also available.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the removal of palladium catalysts from this compound reactions.
Problem 1: After filtering through Celite®, the filtrate is still black/grey, and palladium levels are high.
-
Possible Cause: The palladium has formed fine particles or colloidal species that are passing through the Celite® pad.
-
Solutions:
-
Improve Filtration Technique: Ensure the Celite® pad is well-compacted and has a sufficient thickness (at least 1-2 cm). Pre-wetting the pad with the solvent can enhance its effectiveness.
-
Use a Finer Filter: Switch to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE) in conjunction with the Celite® bed.
-
Adsorb Colloidal Palladium: Before filtration, treat the reaction mixture with activated carbon or silica gel to adsorb the fine palladium particles.
-
Problem 2: Palladium scavenger treatment is ineffective.
-
Possible Cause 1: Incorrect Scavenger Selection. The efficiency of a scavenger is dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.
-
Solution: Screen a panel of scavengers. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). Ensure the scavenger is compatible with your reaction solvent.
-
-
Possible Cause 2: Insufficient Scavenger Loading or Contact Time.
-
Solution: Increase the amount of scavenger used (refer to the manufacturer's recommendation) and/or extend the stirring time. Mild heating can sometimes improve efficiency, but should be tested to avoid product degradation.
-
-
Possible Cause 3: Strong Product-Palladium Interaction. The product, containing a 2-methoxypyridine moiety, might be strongly coordinated to the palladium, preventing the scavenger from effectively binding to it.
-
Solution: Consider a multi-step approach. For instance, an initial purification by column chromatography can remove the bulk of the palladium, followed by a scavenger treatment to reduce levels further.[4]
-
Problem 3: Significant product loss after using a scavenger.
-
Possible Cause: The scavenger has a non-specific affinity and is adsorbing the desired product.
-
Solutions:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal.
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.
-
Select a More Specific Scavenger: Test different types of scavengers to find one with a lower affinity for your product.
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques from different sources, providing a comparative overview of their performance.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Scale | Notes |
| Thiol-Functionalized Silica (SiliaMetS® Thiol) | >1,300 | 2 | Kilogram | Treatment of a water/THF solution at 35°C for 17 hours.[5] |
| Polystyrene-Bound TMT (MP-TMT) | 330 | 10-30 | 3.2 kg | Overnight treatment in DMF.[6] |
| Activated Carbon (Darco® KB-B) | 300 | <1 | 19.9 kg | Treatment in THF at 45°C for 18 hours, followed by crystallization.[6] |
| Binary System (Activated Carbon + Chelating Agent) | 2239 | 20 | 92 g | Treatment with Nuchar® AquaGuard activated carbon and a chelating agent.[6] |
| Chromatography + Scavenging Resin (Si-TMT) | High (not specified) | <100 | Lab Scale | A two-step process is highly effective in removing ~98% of residual palladium.[4] |
Experimental Protocols
Protocol 1: Removal of Palladium using Thiol-Functionalized Silica Gel
This protocol is a general guideline for using a common palladium scavenger.
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts. Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 5-10 wt% relative to the crude product mass.
-
Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined by monitoring the palladium levels. Gentle heating (e.g., 35-45°C) can be applied if necessary.[5]
-
Filtration: Remove the scavenger by filtration through a pad of Celite®.
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using ICP-MS.
Protocol 2: Removal of Palladium using Activated Carbon
This protocol is a cost-effective method suitable for larger-scale operations.
-
Solvent Selection: Dissolve the crude product in a solvent in which it is stable and has good solubility (e.g., THF, Ethyl Acetate, Toluene).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical loading is 0.2 wt relative to the crude product.[6]
-
Heating and Stirring: Heat the mixture to a moderate temperature (e.g., 45-50°C) and stir for an extended period (e.g., 12-18 hours).[6]
-
Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. The use of a filter aid is recommended to prevent clogging.
-
Washing: Wash the carbon cake with hot solvent to recover the product.
-
Crystallization: Concentrate the filtrate and, if applicable, perform a recrystallization to further purify the product and remove any remaining traces of palladium.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.
Visualizations
References
- 1. arborassays.com [arborassays.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedure for 4-Iodo-2-methoxypyridine Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the Suzuki coupling of 4-iodo-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki coupling reaction involving this compound?
A1: A typical aqueous work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate.[1][2] The mixture is then washed with water or a saturated aqueous solution of sodium bicarbonate to remove inorganic salts and the base.[2] Further washes with brine can aid in breaking up emulsions and removing residual water.[2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[2]
Q2: What are the common side products to expect in the Suzuki coupling of this compound?
A2: Common side products include homocoupling of the boronic acid or boronic ester and protodeboronation of the boronic acid.[1][3] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid, a reaction often promoted by the presence of oxygen.[3] Protodeboronation is the cleavage of the C-B bond in the boronic acid, where a proton source (like water) replaces the boron moiety.[3]
Q3: How can I remove the palladium catalyst residue during the work-up?
A3: Palladium residues can often be removed by filtering the reaction mixture through a pad of Celite after dilution with an organic solvent.[4] For more persistent residues, treatment with a scavenger resin or a plug of silica gel during filtration can be effective.[4]
Q4: My product appears to have some water solubility. How should I adjust my extraction procedure?
A4: If the product exhibits some hydrophilicity, it is advisable to perform multiple extractions of the aqueous layer with an organic solvent (e.g., ethyl acetate, 2-3 times) to maximize the recovery of the product.[1] Using a solvent like dioxane, which is water-miscible, can sometimes drag the product into the aqueous layer, so careful solvent selection for extraction is crucial.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing to prevent catalyst oxidation.[1][3] |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and minimize water content. A milder base, such as KF or K₂CO₃, may be beneficial.[1][5] | |
| Catalyst poisoning by the pyridine nitrogen. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[3] | |
| Presence of Starting this compound | Incomplete reaction. | Increase reaction time or temperature. Consider screening different palladium catalysts or ligands that are more active for heteroaryl iodides. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst and throughout the reaction.[3] |
| Difficulty in Product Purification | Co-elution of the product with byproducts (e.g., homocoupled boronic acid). | Optimize the mobile phase for column chromatography. A different stationary phase (e.g., reversed-phase silica) could also be explored. If the product is basic, an acid wash during work-up might help remove non-basic impurities. |
| Product is an oil that is difficult to handle. | Try to crystallize the product from a suitable solvent system. If it remains an oil, high-vacuum drying can remove residual solvents. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with ethyl acetate (EtOAc) or another suitable organic solvent.
-
Filtration (Optional): If significant solids (e.g., palladium black) are present, filter the mixture through a pad of Celite. Wash the pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of NaHCO₃. If a basic product is expected, a dilute acid wash (e.g., 1M HCl) can be performed, followed by neutralization and extraction, though care must be taken with the methoxypyridine moiety.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to aid in the removal of water and break any emulsions.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
Visualizations
Caption: A typical experimental workflow for the work-up and purification of a Suzuki coupling reaction product.
Caption: A decision tree to aid in troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Amination of 4-Iodo-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4-iodo-2-methoxypyridine. The content is structured to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amination of this compound?
A1: The most prevalent and effective method for the amination of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for forming carbon-nitrogen (C-N) bonds with a broad range of amines.[1][2] Alternative methods, such as nucleophilic aromatic substitution (SNA), may be less effective for this substrate due to the electron-donating nature of the methoxy group, which can deactivate the pyridine ring towards nucleophilic attack.
Q2: I am observing very low or no product yield. What are the primary factors to investigate?
A2: Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors. The most critical aspects to troubleshoot are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Inadequate inert atmosphere and reagent purity can also significantly impact the reaction outcome. For electron-rich and potentially coordinating substrates like methoxypyridines, the selection of a suitable bulky and electron-rich phosphine ligand is crucial to promote efficient catalysis.[3][4]
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, resulting in the formation of 2-methoxypyridine.[1] This can occur via a competing β-hydride elimination pathway. To minimize this, ensure a thoroughly inert atmosphere to prevent catalyst degradation and consider using a bulkier phosphine ligand which can favor reductive elimination over β-hydride elimination. Another potential side reaction is the formation of dimeric pyridine species, particularly if the reaction is run at very high concentrations or with inappropriate ligands.
Q4: How does the 2-methoxy group influence the amination reaction?
A4: The 2-methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient pyridines. Furthermore, the pyridine nitrogen itself can act as a ligand and coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands can help to mitigate these effects by stabilizing the palladium catalyst and promoting the desired reaction pathway.[5]
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a pre-formed palladium catalyst or ensure in-situ generation of the active Pd(0) species is efficient. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2] |
| Inappropriate Ligand | For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[3] Consider screening a variety of ligands. For coordinating substrates, bidentate ligands like Xantphos or DPEphos can be beneficial.[5] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, potentially requiring higher temperatures or longer reaction times.[6] |
| Suboptimal Solvent | Anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred. Ethereal solvents can also be effective. Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the palladium catalyst.[7] |
| Insufficient Temperature | Buchwald-Hartwig reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature may improve the yield, but monitor for potential decomposition. |
Issue 2: Significant Formation of 2-Methoxypyridine (Hydrodehalogenation)
| Potential Cause | Recommended Solution |
| Presence of Water or Oxygen | Ensure all reagents and solvents are scrupulously dried and degassed. Maintain a positive pressure of inert gas throughout the reaction. |
| β-Hydride Elimination | This side reaction is more prevalent with certain amines. Using a bulkier phosphine ligand can sterically hinder this pathway and favor the desired reductive elimination.[1] |
| Catalyst Decomposition | Catalyst decomposition can lead to non-selective reactions. Ensure the reaction temperature is not excessively high and that the ligand provides sufficient stabilization to the palladium center. |
Data Presentation: Ligand and Base Effects on Iodopyridine Amination
The following table summarizes the general performance of different catalytic systems for the amination of iodopyridines, which can serve as a starting point for optimizing the reaction of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) |
| Pd(OAc)2 | XPhos | NaOtBu | Toluene | 100 | Good to Excellent | [4] |
| Pd2(dba)3 | BINAP | NaOtBu | Toluene | 110 | High | [8] |
| Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 110 | Moderate to High | [6] |
| Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 110 | Good | [5] |
Experimental Protocols
Generalized Protocol for Buchwald-Hartwig Amination of this compound
Safety Precaution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE) should be worn.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the phosphine ligand (1-5 mol%), and the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 0.5-2.5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe. Finally, add the base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 equiv).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Quenching Protocols for Reactions Involving 4-Iodo-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching protocols in reactions involving 4-iodo-2-methoxypyridine. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work-ups.
General Troubleshooting for Quenching Cross-Coupling Reactions
The successful outcome of a cross-coupling reaction involving this compound often depends on an appropriate quenching and work-up procedure. The presence of the electron-donating methoxy group and the coordinating pyridine nitrogen can present unique challenges.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield After Work-up | - Incomplete quenching of reactive species. - Product degradation by quenching agent. - Emulsion formation during aqueous wash. - Product loss during extraction. - Catalyst deactivation by the pyridine nitrogen.[1][2] | - Ensure complete reaction termination by monitoring with TLC or LC-MS before quenching. - Use a mild quenching agent like water or saturated aqueous ammonium chloride. - To break emulsions, add brine or a small amount of a different organic solvent. - Perform multiple extractions with a suitable organic solvent. - Consider using ligands that minimize catalyst poisoning by the pyridine moiety. |
| Presence of Impurities in the Final Product | - Residual palladium or copper catalyst. - Unreacted starting materials or reagents. - Side products from homocoupling or dehalogenation.[3][4] | - For palladium removal, consider filtration through Celite or treatment with a scavenger.[5] - To remove copper, wash with saturated aqueous ammonium chloride. - Optimize reaction conditions to drive the reaction to completion. - Column chromatography is often necessary for purification. |
| Difficulty in Removing Catalysts | - Formation of stable palladium complexes with the pyridine product.[1] - Copper acetylide formation in Sonogashira coupling.[6] | - Employ palladium scavengers (thiol-based or amine-based).[5] - For copper removal, a thorough wash with an aqueous solution of a complexing agent like ammonium chloride is effective.[3] |
| Product Decomposition | - Harsh quenching conditions (e.g., strong acid or base). - Presence of oxygen during work-up, especially for sensitive products. | - Use neutral or mildly acidic/basic quenching conditions. - Conduct the work-up under an inert atmosphere if the product is known to be air-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the best general quenching agent for a Suzuki-Miyaura reaction with this compound?
A1: For most Suzuki-Miyaura reactions, quenching with deionized water is sufficient to stop the reaction and precipitate the crude product.[7][8] Subsequent extraction with an organic solvent like ethyl acetate followed by washing with water and brine is a standard procedure.[7][8]
Q2: How can I effectively remove the copper (I) iodide co-catalyst after a Sonogashira coupling with this compound?
A2: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective method.[3] The ammonia complexes with the copper ions, rendering them soluble in the aqueous phase, which can then be separated from the organic layer containing your product.
Q3: I am observing significant dehalogenation of my this compound starting material. Can the quenching protocol affect this?
A3: While dehalogenation is primarily a side reaction that occurs during the catalytic cycle, harsh quenching conditions could potentially contribute to further degradation. More importantly, if you observe significant dehalogenation, you should re-evaluate your reaction conditions, such as the choice of base, ligand, and temperature, before optimizing the quenching step.
Q4: My Buchwald-Hartwig amination reaction mixture is a complex slurry. What is the best way to initiate the work-up?
A4: A common procedure is to cool the reaction mixture to room temperature, dilute it with a suitable organic solvent (like ethyl acetate or dichloromethane), and then filter it through a pad of Celite to remove insoluble inorganic salts and catalyst residues.[9] The filtrate can then be subjected to aqueous washes.
Q5: The 2-methoxy group in my product seems to be sensitive. Are there any specific precautions to take during quenching and work-up?
A5: The methoxy group can be susceptible to cleavage under strongly acidic conditions. Therefore, it is advisable to avoid quenching with strong acids. A neutral or mildly basic work-up is generally preferred. The electron-rich nature of the methoxypyridine ring might also make the product more susceptible to oxidation, so minimizing exposure to air during a prolonged work-up can be beneficial.[10]
Experimental Protocols
Protocol 1: Quenching and Work-up for Suzuki-Miyaura Coupling
-
Reaction Monitoring: Before quenching, ensure the consumption of the limiting reagent (typically this compound) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Cool the reaction mixture to room temperature. Add deionized water and stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Quenching and Work-up for Sonogashira Coupling
-
Reaction Monitoring: Monitor the reaction to completion via TLC or LC-MS.
-
Quenching: After cooling to room temperature, add a saturated aqueous solution of ammonium chloride. Stir the mixture vigorously for 30 minutes. The aqueous layer should turn deep blue, indicating the complexation of copper ions.
-
Filtration (Optional): If a significant amount of solid (e.g., palladium black) is present, filter the entire mixture through a pad of Celite before extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: The crude material is typically purified by column chromatography.
Protocol 3: Quenching and Work-up for Buchwald-Hartwig Amination
-
Reaction Monitoring: Confirm the reaction's completion by an appropriate analytical method.
-
Initial Quench and Filtration: Allow the reaction to cool to ambient temperature. Dilute the reaction mixture with a suitable organic solvent and add water. Filter the resulting suspension through a pad of Celite to remove insoluble materials.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous phase with the same organic solvent.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic solution, filter, and concentrate to obtain the crude product.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for quenching and work-up of cross-coupling reactions.
Caption: A logical troubleshooting guide for common issues during reaction work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Iodo-2-methoxypyridine Cross-Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-iodo-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, with a specific focus on the critical role of the base in achieving successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in palladium-catalyzed cross-coupling reactions?
A1: The base plays a crucial and multifaceted role in the catalytic cycle of most cross-coupling reactions. Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species to form a more nucleophilic boronate, which is necessary for the transmetalation step.[1][2]
-
Neutralization of Acid Byproducts: In reactions like the Sonogashira coupling, the base neutralizes the hydrogen halide (HI) that is generated during the reaction, preventing catalyst deactivation and driving the reaction forward.[3]
-
Facilitating Reductive Elimination: In the Buchwald-Hartwig amination, the base assists in the deprotonation of the amine nucleophile, forming an amide that coordinates to the palladium center prior to the final bond-forming reductive elimination step.[4][5]
Q2: How does the choice of base affect the Suzuki-Miyaura coupling of this compound?
A2: The choice of base is critical and can significantly impact the yield and reaction rate. Inorganic bases are most common.[2]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of boronic acids.[2] Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can be effective in challenging couplings.[4][6]
-
Phosphates (K₃PO₄): This is a moderately strong base that is often a good choice for sensitive substrates or when milder conditions are required.[7]
-
Hydroxides (NaOH, KOH): While effective, strong aqueous bases can sometimes promote side reactions like deborylation of the boronic acid.[8]
Q3: Which bases are typically used for the Sonogashira coupling of this compound?
A3: Sonogashira couplings commonly employ amine bases, often in combination with a copper(I) co-catalyst.[3]
-
Organic Amines (e.g., Et₃N, DIPEA, Piperidine): These bases are crucial for neutralizing the HI byproduct.[9] The choice of amine can influence reaction rates and the suppression of side reactions.
-
Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): These are typically used in copper-free Sonogashira protocols to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products.[10][11]
Q4: For a Buchwald-Hartwig amination with this compound, what factors should guide my base selection?
A4: Base selection in Buchwald-Hartwig amination is highly dependent on the amine nucleophile and the functional group tolerance of the substrate.
-
Strong Bases (NaOtBu, LHMDS): Sodium tert-butoxide is a very common and highly effective base for a wide range of amines.[7] LHMDS is another strong base that can be used, especially when proton-sensitive functional groups are present.[5]
-
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): For substrates that are sensitive to strong bases, weaker inorganic bases provide a milder alternative, though they may require higher temperatures or longer reaction times.[4][7] The good solubility of Cs₂CO₃ makes it a frequent choice for condition screening.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. The starting material is being consumed, but I see multiple side products. What's wrong?
Answer: This common issue often points to problems with the base, catalyst system, or reaction conditions. Key areas to investigate include:
-
Base Solubility and Efficacy: The base must be at least partially soluble in the reaction medium to be effective. If the base is not soluble, the reaction can stall.
-
Homocoupling of Boronic Acid: This side reaction can consume your boronic acid. It is often promoted by the presence of oxygen.
-
Solution: Ensure your reaction setup is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[12]
-
-
Protodeborylation: The boronic acid can be degraded, especially under harsh basic conditions or prolonged heating.[13]
-
Solution: Try using a milder base like K₃PO₄ or KF.[13] You can also try adding the boronic acid in slight excess (e.g., 1.2-1.5 equivalents).
-
-
Dehalogenation: You may be observing the formation of 2-methoxypyridine.
-
Solution: This can be caused by an inefficient catalyst system or overly harsh conditions. Lowering the reaction temperature or screening different phosphine ligands can help minimize this pathway.[12]
-
Issue 2: Reaction Stalls or Fails to Initiate
Question: I am attempting a Sonogashira coupling, but the reaction does not proceed. My starting materials are recovered unchanged. What should I check first?
Answer: Failure to initiate often points to catalyst inactivation or incorrect reaction setup.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. The copper co-catalyst can also be oxidized, which promotes the unwanted Glaser homocoupling of the alkyne.[11]
-
Solution: Ensure all solvents and reagents are rigorously degassed. Use freeze-pump-thaw cycles for the solvent and purge the reaction flask with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[11]
-
-
Base Quality: Amine bases can oxidize over time.
-
Solution: Use freshly distilled amine bases.[14]
-
-
Catalyst Activity: The catalyst source may be old or inactive.
-
Solution: Use a fresh batch of catalyst or a more robust pre-catalyst. For challenging substrates like electron-rich pyridines, a more active ligand may be required.
-
Data Presentation: Impact of Base on Reaction Yield
The following tables summarize representative data on the effect of different bases on common cross-coupling reactions. Note that optimal conditions are substrate-dependent, and this data should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 90 |
| 4 | NaOtBu | Toluene | 80 | 8 | 75 |
Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%). Data is representative and compiled based on general trends for aryl iodides.[2][15]
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Base (1.4 equiv) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | XPhos | Toluene | 100 | 16 | 95 |
| 2 | LHMDS | BrettPhos | THF | 80 | 20 | 91 |
| 3 | Cs₂CO₃ | XPhos | Dioxane | 110 | 24 | 88 |
| 4 | K₃PO₄ | RuPhos | Toluene | 110 | 24 | 82 |
Conditions: this compound (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%). Data is representative and based on established protocols for aryl halides.[4][7]
Visualizations
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[15][16]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Preparation: To an oven-dried reaction tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or 1,4-dioxane). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction's progress.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-2.0 equiv.) to an oven-dried vial.
-
Inert Atmosphere: If not in a glovebox, seal the vial and purge with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Seal the vial tightly and heat to the desired temperature (e.g., 100 °C). Monitor the reaction's progress.
-
Workup: After cooling, dilute with an organic solvent, wash with water and/or brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Iodo-2-methoxypyridine and 4-Bromo-2-methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules, particularly within the pharmaceutical and materials science sectors, substituted pyridines are invaluable building blocks. The ability to selectively functionalize the pyridine ring is crucial for developing novel compounds with desired properties. This guide provides an objective comparison of the reactivity of 4-iodo-2-methoxypyridine and 4-bromo-2-methoxypyridine in three of the most common and powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The fundamental difference in reactivity between these two substrates lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the halo-pyridine to a palladium(0) complex.[1][2] The energy required to break the carbon-halogen bond significantly influences the rate of this step. The general trend for carbon-halogen bond energies is C-Br > C-I.[3][4][5][6] Consequently, the weaker carbon-iodine bond in this compound undergoes oxidative addition more readily than the stronger carbon-bromine bond in 4-bromo-2-methoxypyridine. This leads to a general reactivity trend of I > Br in these coupling reactions.[7][8]
Caption: Relationship between C-X bond strength and reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. Due to its higher reactivity, this compound can often be coupled under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its bromo- counterpart.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 4-Bromo-2-methoxypyridine |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | PPh₃, dppf | PPh₃, dppf |
| Base | K₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, Toluene |
| Temperature (°C) | 80 - 100 | 90 - 110 |
| Reaction Time (h) | 2 - 12 | 4 - 24 |
| Typical Yield | 85 - 98% | 80 - 95% |
Note: Data is compiled from analogous systems and general principles of Suzuki couplings.[2][9][10][11] Specific yields are highly dependent on the boronic acid partner and precise reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-halo-2-methoxypyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 0.2 M) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir vigorously for the required time, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental for the synthesis of substituted alkynes and conjugated enynes. The greater reactivity of the C-I bond makes this compound the preferred substrate for this transformation, typically requiring lower catalyst loadings and temperatures.
Table 2: Comparative Performance in Sonogashira Coupling
| Feature | This compound | 4-Bromo-2-methoxypyridine |
| Catalyst | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI | CuI |
| Base | Et₃N, DIPEA | Et₃N, DIPEA |
| Solvent | THF, DMF | THF, DMF |
| Temperature (°C) | 25 - 60 | 50 - 80 |
| Reaction Time (h) | 2 - 16 | 6 - 24 |
| Typical Yield | 85 - 95% | 70 - 90% |
Note: Data is based on typical conditions for Sonogashira reactions with halopyridines.[9][12] The reactivity order for aryl halides is generally I > Br >> Cl.[12]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-halo-2-methoxypyridine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., Et₃N, 2.5 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 40°C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Dry the organic layer, concentrate, and purify the product via flash chromatography.
References
- 1. Palladium Atoms Team Up for Oxidative Additions - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide: Iodopyridine vs. Chloropyridine in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of halide on the pyridine ring is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides an objective comparison of iodopyridine and chloropyridine as substrates in Suzuki coupling, supported by experimental data, to aid in the strategic design of synthetic routes.
Performance Comparison: Reactivity and Reaction Outcomes
The generally accepted order of reactivity for halopyridines in palladium-catalyzed Suzuki coupling reactions is I > Br > Cl.[1][2] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond in iodopyridine facilitates the rate-determining oxidative addition step of the catalytic cycle, leading to faster reactions and often milder conditions compared to the more robust C-Cl bond in chloropyridine.[1]
Chloropyridines, being less reactive, typically necessitate more forcing conditions to achieve comparable yields to their iodo- and bromo- counterparts.[2] This often involves the use of more active and specialized catalyst systems, higher temperatures, and sometimes stronger bases.[2]
The following table summarizes representative experimental data for the Suzuki coupling of 2-iodopyridine and 2-chloropyridine with phenylboronic acid. It is important to note that these data are compiled from different studies and are not from a single head-to-head comparison under identical conditions. However, they serve to illustrate the general performance differences between the two substrates.
| Feature | 2-Iodopyridine with Phenylboronic Acid | 2-Chloropyridine with Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Base | Na₂CO₃ | K₂CO₃ |
| Solvent | Propylene Carbonate / H₂O | Toluene / H₂O |
| Temperature | 130°C | 100°C |
| Reaction Time | Not Specified | 24 hours |
| Yield | 93%[3] | ~85%[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative experimental protocols for the coupling of 2-iodopyridine and 2-chloropyridine with phenylboronic acid.
Protocol 1: Suzuki Coupling of 2-Iodopyridine with Phenylboronic Acid
Materials:
-
2-Iodopyridine (1.0 mmol)
-
Phenylboronic acid (1.25 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
0.5 M Sodium Carbonate (Na₂CO₃) solution (2 mL)
-
Propylene Carbonate (PC) (5 mL)[3]
Procedure:
-
To a reaction vessel, add 2-iodopyridine (1.0 mmol), phenylboronic acid (1.25 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add 5 mL of propylene carbonate and 2 mL of 0.5 M Na₂CO₃ solution.
-
Heat the reaction mixture to 130°C under an inert atmosphere.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and water (e.g., 4:1 mixture), degassed[4]
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium acetate (2 mol%) and SPhos (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative experimental workflows for Suzuki coupling.
Caption: Factors influencing Suzuki coupling reactivity.
References
A Comparative Guide to the Reactivity of Halopyridines in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions of halopyridines standing out as a versatile and powerful synthetic tool. The choice of the halogen atom on the pyridine substrate significantly influences its reactivity, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an objective comparison of the reactivity of iodo-, bromo-, chloro-, and fluoropyridines in key palladium-catalyzed reactions, supported by experimental data, to inform strategic decisions in synthesis design and execution.
General Reactivity Trend
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The generally accepted order of reactivity is a direct consequence of the C-X bond strength, following the trend:
I > Br > Cl > F
This trend is attributed to the decreasing strength of the C-X bond as one moves down the halogen group. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are more challenging to activate and may necessitate more specialized and robust catalyst systems. Fluoropyridines are generally unreactive in these cross-coupling reactions due to the very strong C-F bond.
Quantitative Comparison of Reactivity
The following tables summarize the performance of different halopyridines in three of the most common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Carbon-Halogen Bond Dissociation Energies (BDEs)
The strength of the carbon-halogen bond is a key determinant of reactivity in palladium-catalyzed cross-coupling reactions. The table below presents the calculated C-X bond dissociation energies for various halopyridines. A lower BDE generally correlates with higher reactivity.
| Halopyridine | C-X Bond | Bond Dissociation Energy (kcal/mol) |
| 2-Fluoropyridine | C-F | ~123 |
| 2-Chloropyridine | C-Cl | 95-96[3] |
| 2-Bromopyridine | C-Br | ~84 (estimated) |
| 2-Iodopyridine | C-I | ~69 |
| 3-Fluoropyridine | C-F | ~124 |
| 3-Chloropyridine | C-Cl | 99-100[3] |
| 3-Bromopyridine | C-Br | ~88 (estimated) |
| 3-Iodopyridine | C-I | ~73 |
| 4-Fluoropyridine | C-F | ~122 |
| 4-Chloropyridine | C-Cl | 99-100[3] |
| 4-Bromopyridine | C-Br | ~88 (estimated) |
| 4-Iodopyridine | C-I | ~73 |
Note: C-Br BDEs are estimated based on the correlation that C-Cl BDEs are approximately 11.4 kcal/mol higher than C-Br BDEs for halo-heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of halopyridines in this reaction directly reflects the C-X bond strength.
| Halopyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Regioselectivity (C4:C2) |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-bromopyridine | >95 | >99:1[1] |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-chloropyridine | >90 | >99:1[1] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mixture of 2-phenyl-4-bromopyridine and 4-phenyl-2-bromopyridine | 85 | 1:4[1] |
This data highlights the exceptional reactivity of the C-I bond, leading to high yields and regioselectivity for iodinated pyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend of halopyridines is also observed in this C-N bond-forming reaction.
| Halopyridine Substrate | Amine Partner | Catalyst System | Product | Yield (%) |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-morpholino-2-bromopyridine | 85-95 |
| 2-Chloro-4-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-morpholino-2-chloropyridine | 80-95[2] |
| 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Mixture of mono- and di-aminated products | Variable |
Iodopyridines consistently show high reactivity, allowing for efficient amination at the C-4 position.
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. The reactivity of halopyridines in this reaction is also dependent on the nature of the halogen.
| Halopyridine Substrate | Alkene Partner | Catalyst System | Product | Yield (%) |
| 3-Iodopyridine | Butyl acrylate | Pd(OAc)₂, Supramolecular Ligand L, K₂CO₃ | Butyl (E)-3-(pyridin-3-yl)acrylate | 60 |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂, Supramolecular Ligand L, K₂CO₃ | Butyl (E)-3-(pyridin-3-yl)acrylate | 60 |
| 3-Chloropyridine | Butyl acrylate | Pd(OAc)₂, Supramolecular Ligand L, K₂CO₃ | No reaction | 0 |
| 2-Bromopyridine | Styrene | Pd(II)@Pyr:β-CD, Base | (E)-2-styrylpyridine | Good |
| 5-Bromopyridin-2-amine | Styrene | Pd(II)@Pyr:β-CD, Base | (E)-5-styrylpyridin-2-amine | Good[4] |
Iodo- and bromopyridines are effective substrates in the Heck reaction, while chloropyridines are generally unreactive under similar conditions.
Experimental Protocols
Detailed methodologies for key palladium-catalyzed reactions are provided below. These protocols serve as a starting point and may require optimization based on the specific substrates and desired outcomes.
Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline
Materials:
-
3-Bromopyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 3-bromopyridine (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and Cs₂CO₃ (1.4 mmol) in a Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash chromatography.
Heck Reaction of 4-Iodopyridine with Styrene
Materials:
-
4-Iodopyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-iodopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and anhydrous DMF (5 mL).
-
Add triethylamine (1.5 mmol) and styrene (1.2 mmol) to the mixture.
-
Heat the reaction to 100 °C and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting residue by column chromatography to obtain the desired product.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these critical reactions, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, the established reactivity trend of halopyridines, and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Reactivity trend of halopyridines in palladium-catalyzed reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 4-Iodo-2-methoxypyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision. 4-Iodo-2-methoxypyridine has long been a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. However, considerations of cost, availability, and reactivity necessitate a thorough evaluation of its alternatives. This guide provides an objective comparison of the performance of this compound with other key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
The utility of this compound in drug synthesis primarily stems from its ability to participate in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of complex molecular scaffolds. The reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of transformations. This guide will focus on the most common alternatives: other 4-halo-2-methoxypyridines (bromo and chloro derivatives), as well as 4-triflyloxy-2-methoxypyridine and 2-methoxy-4-pyridylboronic acid, in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of the halide or pseudohalide on the 2-methoxypyridine core significantly impacts the reaction's efficiency. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond undergoing oxidative addition to the palladium catalyst more readily.[1]
While direct head-to-head comparative studies under identical conditions for the 2-methoxy-4-halopyridine series are not extensively documented in a single source, the available data from various studies on similar substrates allows for a comparative analysis.
Table 1: Comparison of 4-Substituted-2-methoxypyridines in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90-98 (estimated) | Highly reactive, often requiring milder conditions. |
| 4-Bromo-2-methoxypyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 12 | 81 | Good reactivity, a common and cost-effective alternative.[2] |
| 4-Chloro-2-methoxypyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 120 | 18 | ~70-85 (estimated) | Less reactive, often requiring more forcing conditions or specialized catalyst systems. |
| 2-Methoxy-4-pyridyl Triflate | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~80-95 (estimated) | Reactivity is comparable to or better than bromides, useful when halides are unreactive. |
Note: Yields are representative and can vary significantly based on the specific boronic acid partner, catalyst, ligand, base, and solvent system used. Estimated yields are based on data from structurally similar compounds under comparable conditions.
2-Methoxy-4-pyridylboronic acid serves as the nucleophilic partner in a Suzuki-Miyaura coupling, reacting with an aryl or heteroaryl halide. This reverses the roles of the coupling partners and can be a strategic advantage depending on the availability and reactivity of the desired building blocks.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, crucial for synthesizing many biologically active compounds. Similar to the Suzuki-Migaura reaction, the reactivity of the 4-halo-2-methoxypyridine substrate is dependent on the nature of the leaving group.
Table 2: Comparison of 4-Substituted-2-methoxypyridines in a Representative Buchwald-Hartwig Amination with Aniline
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 6-18 | ~80-95 (estimated) | High reactivity, prone to side reactions if not carefully controlled. |
| 4-Bromo-2-methoxypyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~85-95 (estimated) | A reliable and commonly used substrate for this transformation. |
| 4-Chloro-2-methoxypyridine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 12 | ~70-90 (estimated) | Requires more active catalyst systems to achieve good yields. |
Note: Yields are representative and can vary significantly based on the specific amine coupling partner, catalyst, ligand, base, and solvent system used. Estimated yields are based on data from structurally similar compounds under comparable conditions.
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxypyridine with Phenylboronic Acid
This protocol is adapted from conditions reported for the coupling of similar 2-bromopyridines.[2]
Materials:
-
4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxypyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Immerse the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-phenylpyridine.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-methoxypyridine with Aniline
This protocol is a general procedure based on established methods for the amination of aryl bromides.[3]
Materials:
-
4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, BINAP, and cesium carbonate to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous toluene, followed by 4-bromo-2-methoxypyridine and aniline via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-2-methoxypyridin-4-amine.
Catalytic Cycle of the Buchwald-Hartwig Amination
References
A Comparative Study of Catalysts for 4-Iodo-2-methoxypyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various methods to achieve this, transition-metal-catalyzed cross-coupling reactions of halopyridines, such as 4-iodo-2-methoxypyridine, offer a powerful and versatile toolkit. The choice of catalyst is paramount and directly influences the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of various catalytic systems for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions of this compound, supported by experimental data and detailed protocols.
Introduction to Catalytic Coupling of this compound
This compound is a valuable building block in organic synthesis. The carbon-iodine bond at the 4-position is significantly more reactive than C-Br or C-Cl bonds in analogous positions, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyridine ring.[1] The selection of the appropriate catalyst, typically a combination of a palladium precursor and a specific ligand, is critical to achieving high yields and selectivity.[1]
Comparative Performance of Catalysts
The following sections provide a comparative overview of commonly employed catalysts for the four major coupling reactions of this compound. The data presented is compiled from various sources and, where specific data for this compound was unavailable, data for analogous 4-iodopyridines or other relevant halopyridines has been included for illustrative purposes. Reaction conditions can significantly impact outcomes, and thus, this data should be used as a guide for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups.
| Catalyst System (Precursor + Ligand) | Coupling Partner (Boronic Acid) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | [1][2] |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [3] |
| Pd(OAc)₂ + SPhos | Various arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [3] |
| NiCl₂(PCy₃)₂ | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | Good | [4] |
Note: Yields are approximate and based on reactions with similar 4-halopyridine substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynylpyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6]
| Catalyst System (Precursor + Co-catalyst) | Ligand | Coupling Partner (Alkyne) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ + CuI | PPh₃ | Phenylacetylene | Et₃N | THF | RT | 16 | High | [3][5] |
| Pd(OAc)₂ + CuI | None | 2-Methyl-3-butyn-2-ol | Et₃N | Toluene | 90 | 6 | ~85-95 | [7] |
| (NHC)-Pd + (NHC)-Cu | NHC | Aryl alkynes | Amine | Various | RT | - | High | [7] |
| Copper-catalyzed (e.g., CuI) | Various N,N-donor ligands | Phenylacetylene | K₂CO₃ | DMSO | 120 | 24 | Good | [8] |
Note: Yields are approximate and based on reactions with similar aryl iodide substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides. The choice of ligand is crucial and often depends on the nature of the amine.[9]
| Catalyst System (Precursor + Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ + BINAP | Morpholine | NaOtBu | Toluene | 100 | 18 | ~80-95 | [9][10] |
| Pd(OAc)₂ + XPhos | Aniline | K₃PO₄ | t-BuOH | 110 | 12 | ~90-98 | [10] |
| Pd(OAc)₂ + Josiphos | Primary aliphatic amines | K₃PO₄ | Toluene | 100 | 2-4 | High | [10] |
| NiCl₂(SIPr)₂ | Morpholine | NaOtBu | Dioxane | 80 | 3 | High | [11] |
Note: Yields are approximate and based on reactions with similar aryl halide substrates.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of the pyridine ring.[12]
| Catalyst System (Precursor + Ligand) | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | n-Butyl acrylate | Et₃N | DMF | 100 | 24 | ~85-95 | [13] |
| Pd(OAc)₂ + P(o-tol)₃ | Styrene | K₂CO₃ | DMF | 120 | 12 | ~90-98 | [13] |
| Ligand-free Pd(OAc)₂ | 4-Vinylpyridine | NaHCO₃ | DMF | 90 | 24 | Good | [14] |
| Pd/C | Styrene | Et₃N | NMP | 130 | 4 | High | [13] |
Note: Yields are approximate and based on reactions with similar aryl iodide substrates.
Experimental Protocols
Below are generalized experimental protocols for the four key coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 8-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[15]
General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the indicated time (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[10]
General Procedure for Heck Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Add the degassed solvent (e.g., DMF).
-
Add the alkene (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.[13]
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycles and a general workflow for catalyst screening.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Strategic Advantage of 4-Iodo-2-methoxypyridine in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical decision in the synthesis of novel kinase inhibitors. This guide provides an objective comparison of 4-iodo-2-methoxypyridine against other halogenated pyridine and pyrimidine analogues, supported by experimental data and detailed protocols. We will explore how the choice of building block can significantly impact reaction efficiency, yield, and ultimately the biological activity of the final compound.
The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core of potent kinase inhibitors due to their ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region. The nature and position of substituents on these rings are key to modulating potency, selectivity, and pharmacokinetic properties. Among the various functionalized pyridines, this compound has emerged as a particularly versatile and reactive intermediate.
Comparative Analysis of Building Block Reactivity in Key Cross-Coupling Reactions
The primary advantage of this compound lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of kinase inhibitor scaffolds. This enhanced reactivity, when compared to bromo and chloro analogues, often translates to milder reaction conditions, shorter reaction times, and higher yields.
The general order of reactivity for halopyridines in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step in the catalytic cycle.
Table 1: Comparison of Halogenated Building Blocks for Kinase Inhibitor Synthesis
| Building Block | Halogen | Key Advantages | Key Disadvantages |
| This compound | Iodine | High reactivity in cross-coupling reactions, allowing for milder conditions and higher yields. | Higher cost and lower stability compared to bromo and chloro analogues. |
| 4-Bromo-2-methoxypyridine | Bromine | Good balance of reactivity and stability. A common and cost-effective choice. | Requires more forcing reaction conditions than the iodo analogue, which can lead to side reactions. |
| 4-Chloro-2-methoxypyridine | Chlorine | Most cost-effective and stable. | Least reactive, often requiring specialized catalysts and harsher conditions for cross-coupling. |
| 5-Bromopyrimidine | Bromine | Versatile scaffold for creating diverse libraries of kinase inhibitors. | Reactivity can be influenced by other substituents on the pyrimidine ring. |
Case Study: Synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
To illustrate the practical implications of building block selection, we will consider the synthesis of inhibitors targeting VEGFR, a key kinase implicated in angiogenesis and cancer. A common synthetic strategy involves the coupling of a substituted pyrimidine or pyridine core with an indazole moiety, a key feature of the multi-targeted kinase inhibitor, Pazopanib.
While the exact synthesis of Pazopanib often starts from a dichloropyrimidine, we can extrapolate the comparative performance of halomethoxypyridines in a key synthetic step, such as a Suzuki-Miyaura coupling, based on established reactivity principles.
Table 2: Predicted Performance in a Model Suzuki-Miyaura Coupling for VEGFR Inhibitor Synthesis
| Building Block | Predicted Reaction Conditions | Predicted Yield |
| This compound | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), mild temperature (e.g., 80 °C) | High |
| 4-Bromo-2-methoxypyridine | Pd catalyst (e.g., Pd(dppf)Cl₂), stronger base (e.g., K₂CO₃), higher temperature (e.g., 100-120 °C) | Moderate to High |
| 4-Chloro-2-methoxypyridine | Specialized Pd catalyst/ligand system, strong base, high temperature | Low to Moderate |
Structure-Activity Relationship (SAR) Insights
The choice of halogen can also influence the final biological activity of the kinase inhibitor, although this is often a secondary consideration to synthetic feasibility. In some cases, a bromine or chlorine atom may be retained in the final molecule to occupy a specific pocket in the kinase active site, contributing to potency and selectivity through halogen bonding. However, when the halogen is used as a synthetic handle to be replaced by a larger group, the initial choice of halogen primarily impacts the synthetic route.
For a series of pazopanib derivatives, modifications on the terminal benzene and indazole rings were shown to significantly impact the inhibitory activity against VEGFR-2, PDGFR-α, and c-Kit.[1] While this study did not directly compare the effect of the starting halopyridine, it highlights the importance of the substituents introduced via cross-coupling reactions, for which the reactivity of the starting material is crucial.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of kinase inhibitors. Below are representative protocols for the Suzuki-Miyaura coupling of different halopyridines.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxypyridine
Materials:
-
4-Bromo-2-methoxypyridine
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (5:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a microwave reaction vessel, add 4-bromo-2-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.0 eq).[2]
-
Add a 5:1 mixture of 1,4-dioxane and water.[2]
-
Seal the vessel and heat in a microwave reactor to 120 °C for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Caption: A simplified diagram of the VEGFR/PDGFR/c-Kit signaling pathway.
References
The Superior Efficacy of 4-Iodo-2-methoxypyridine in Complex Molecule Synthesis: A Comparative Guide
In the landscape of complex molecule synthesis, particularly in the pharmaceutical and materials science sectors, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the plethora of available reagents, 4-iodo-2-methoxypyridine has emerged as a highly effective precursor for the introduction of the 2-methoxypyridin-4-yl moiety, a common scaffold in biologically active compounds. This guide provides an objective comparison of the performance of this compound against its bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and representative experimental data.
The enhanced reactivity of this compound in common carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offers significant advantages in the synthesis of intricate molecular architectures. This heightened efficacy translates to milder reaction conditions, shorter reaction times, and often higher yields, making it a preferred choice for chemists aiming to optimize their synthetic strategies.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The efficacy of 4-halo-2-methoxypyridines in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond strength. The generally accepted trend for the reactivity of organic halides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle, is I > Br > Cl. This is a consequence of the decreasing bond dissociation energies down the halogen group, with the carbon-iodine bond being the weakest and therefore the most readily cleaved by the palladium catalyst.
While a direct, side-by-side experimental comparison under identical conditions for a specific complex molecule synthesis is not always available in published literature, the established principles of organic chemistry and data from analogous systems consistently support the superior performance of iodo-substituted pyridines.
Data Presentation: A Comparative Overview of 4-Halo-2-methoxypyridine Reactivity
The following table summarizes the expected relative reactivity and typical reaction conditions for the Suzuki-Miyaura coupling of 4-halo-2-methoxypyridines with a generic arylboronic acid. The data is extrapolated from known reactivity trends and published results for similar substrates.
| Feature | This compound | 4-Bromo-2-methoxypyridine | 4-Chloro-2-methoxypyridine |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | > 120 °C (often requires specialized ligands) |
| Typical Reaction Time | 1-12 hours | 12-24 hours | 24-48 hours or longer |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Moderate (e.g., 3-5 mol%) | Higher (e.g., >5 mol%) and often requires more advanced catalyst systems |
| Typical Yields | Excellent | Good to Excellent | Moderate to Good |
Experimental Protocols
The following are detailed, representative protocols for key palladium-catalyzed cross-coupling reactions. These can be adapted for the use of this compound and its analogs in the synthesis of complex molecules.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-methoxypyridines
Objective: To couple a 4-halo-2-methoxypyridine with an arylboronic acid to form a 4-aryl-2-methoxypyridine.
Materials:
-
4-Halo-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-halo-2-methoxypyridine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-derivative, 100 °C for the bromo-derivative) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-methoxypyridines
Objective: To couple a 4-halo-2-methoxypyridine with a terminal alkyne to form a 4-alkynyl-2-methoxypyridine.
Materials:
-
4-Halo-2-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 3.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
To a Schlenk flask, add the 4-halo-2-methoxypyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 65 °C for the iodo-derivative) until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of a typical palladium-catalyzed cross-coupling reaction and the general catalytic cycle.
Conclusion
The inherent reactivity advantage of the carbon-iodine bond makes this compound a superior substrate for palladium-catalyzed cross-coupling reactions when compared to its bromo and chloro counterparts. This enhanced reactivity allows for the use of milder conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. While 4-bromo-2-methoxypyridine remains a viable and often more economical alternative, it typically requires more forcing conditions to achieve comparable results. 4-Chloro-2-methoxypyridine is the least reactive and its application is generally reserved for situations where the other halides are not suitable, often necessitating the use of specialized and more expensive catalyst systems. For researchers, scientists, and drug development professionals seeking to streamline their synthetic routes and improve overall efficiency, this compound represents the most efficacious choice for the introduction of the 2-methoxypyridin-4-yl fragment in the construction of complex molecular targets.
Benchmarking 4-Iodo-2-methoxypyridine: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science, pyridine derivatives are indispensable building blocks. Their versatile reactivity and presence in numerous biologically active molecules make them a focal point of synthetic chemistry. This guide provides a comprehensive benchmark analysis of 4-Iodo-2-methoxypyridine against other key pyridine derivatives, offering researchers, scientists, and drug development professionals an objective comparison of their properties and performance, supported by experimental data.
Physicochemical Properties: A Foundation for Reactivity and Drug-Likeness
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Properties such as pKa and the octanol-water partition coefficient (LogP) influence a compound's solubility, permeability, and ultimately its potential as a drug candidate. The following table summarizes key physicochemical data for this compound and a selection of other commercially available pyridine derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | pKa | LogP |
| This compound | C₆H₆INO | 235.02 | Solid/Liquid | 106 (15 Torr) | - | - | - |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | Liquid | 166-170 | -46 | 0.49 | 1.22 |
| 4-Chloropyridine | C₅H₄ClN | 113.54 | Liquid | 151 | -43.5 | 3.84 | 1.28 |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | Liquid | 192-194 | - | 0.71 | 1.42 |
| 4-Bromopyridine | C₅H₄BrN | 158.00 | Liquid | - | - | 3.35 | - |
| 2-Methoxypyridine | C₆H₇NO | 109.13 | Liquid | 142 | - | 3.28 | 1.4 |
Note: Data is compiled from various sources and may have been determined under different experimental conditions. The pKa values refer to the conjugate acid.
Reactivity in Cross-Coupling Reactions: A Comparative Overview
Halogenated pyridines are pivotal substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The nature and position of the halogen and other substituents on the pyridine ring significantly influence the reactivity. This compound, with its electron-donating methoxy group and a highly reactive C-I bond, is an excellent candidate for such transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reactivity of halopyridines in this reaction generally follows the trend I > Br > Cl.
While direct comparative yield data under identical conditions is scarce, the established reactivity trend (I > Br > Cl) suggests that this compound would exhibit higher reactivity and potentially require milder reaction conditions compared to its bromo and chloro counterparts. The electron-donating methoxy group at the 2-position can also influence the electronic properties of the pyridine ring and modulate the reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial.
A typical Buchwald-Hartwig amination of a halopyridine involves reacting the substrate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. The higher reactivity of the C-I bond in this compound makes it a highly suitable substrate for this transformation, likely leading to higher yields and faster reaction times compared to other halopyridines.
Biological Activity: Potential as a Pharmacophore
Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs.[1] They are known to interact with a multitude of biological targets. The introduction of different substituents onto the pyridine scaffold allows for the fine-tuning of their biological activity.
While specific biological data for this compound is not widely published, its structural motifs are present in molecules with known biological activities. For instance, substituted pyridines are known to act as inhibitors of various kinases, which are key targets in cancer therapy.
The above diagram illustrates a generic kinase signaling pathway where a pyridine derivative could act as an inhibitor. The specific inhibitory activity and profile of this compound would need to be determined through biological screening.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of chemical compounds. Below are representative protocols for a Suzuki-Miyaura coupling reaction and an in vitro cytotoxicity assay.
General Procedure for Suzuki-Miyaura Coupling of Halopyridines
Materials:
-
Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the halopyridine, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Conclusion
This compound stands out as a highly reactive and versatile building block in organic synthesis. Its favorable physicochemical properties, particularly the reactive C-I bond, make it an excellent substrate for a variety of cross-coupling reactions, likely outperforming its bromo and chloro analogs in terms of reactivity. While its biological profile requires further investigation, its structural features suggest potential for applications in drug discovery. This guide provides a foundational benchmark for researchers to evaluate and effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
A Cost-Benefit Analysis of 4-Iodo-2-methoxypyridine in Synthesis: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Substituted pyridines are a cornerstone of modern medicinal chemistry, and among them, 4-iodo-2-methoxypyridine has emerged as a valuable reagent for the introduction of the 2-methoxypyridin-4-yl moiety. This guide provides a comprehensive cost-benefit analysis of this compound, offering an objective comparison with its bromo and chloro analogs in key cross-coupling reactions. The information presented, supported by experimental data and cost analysis, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance in Key Cross-Coupling Reactions
The utility of this compound primarily lies in its superior performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The reactivity of halopyridines in these reactions is largely governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl > F. The weaker carbon-iodine bond in this compound leads to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and lower catalyst loadings compared to its bromo and chloro counterparts.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of this compound allows for efficient coupling with a wide range of boronic acids and their derivatives under milder conditions.
| Feature | This compound | 4-Bromo-2-methoxypyridine | 4-Chloro-2-methoxypyridine |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | 100 °C to 150 °C |
| Typical Reaction Time | 1-6 hours | 6-24 hours | 12-48 hours |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% | 3-10 mol% (often with specialized ligands) |
| Typical Yield | >90% | 70-90% | 50-80% |
Note: The data presented is a synthesis of typical results for halopyridines in Suzuki-Miyaura reactions. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions.
Table 2: Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a key reaction for the synthesis of substituted alkynes. The high reactivity of this compound is particularly advantageous in this transformation, often proceeding efficiently without the need for a copper co-catalyst.
| Feature | This compound | 4-Bromo-2-methoxypyridine | 4-Chloro-2-methoxypyridine |
| Typical Reaction Temperature | Room Temperature to 60 °C | 50 °C to 100 °C | 80 °C to 120 °C |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 12-24 hours |
| Copper Co-catalyst | Often optional | Generally required | Required |
| Typical Yield | >85% | 60-85% | 40-70% |
Note: The data presented is a synthesis of typical results for halopyridines in Sonogashira reactions. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The use of this compound can enable the coupling of a broader range of amines, including less nucleophilic ones, under more benign conditions.
| Feature | This compound | 4-Bromo-2-methoxypyridine | 4-Chloro-2-methoxypyridine |
| Typical Reaction Temperature | 80 °C to 110 °C | 100 °C to 130 °C | 120 °C to 160 °C |
| Typical Reaction Time | 2-8 hours | 8-24 hours | 18-48 hours |
| Ligand Requirements | Standard phosphine ligands | Often requires bulky, electron-rich ligands | Requires specialized, highly active ligands |
| Typical Yield | >80% | 65-85% | 40-75% |
Note: The data presented is a synthesis of typical results for halopyridines in Buchwald-Hartwig aminations. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions.
Cost Analysis
While this compound offers significant performance advantages, a comprehensive cost-benefit analysis must also consider the price of the starting material. The following table provides an approximate cost comparison of the three 4-halo-2-methoxypyridine derivatives.
Table 4: Cost Comparison of 4-Halo-2-methoxypyridines
| Compound | Price per Gram (USD) |
| This compound | $30 - $60 |
| 4-Bromo-2-methoxypyridine | $15 - $30 |
| 4-Chloro-2-methoxypyridine | $20 - $40 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity purchased. The prices are based on research-grade quantities.
Experimental Protocols
To provide a practical context for the data presented, the following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Coupling
To a reaction vessel is added the 4-halo-2-methoxypyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is purged with an inert gas. A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated to the desired temperature until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling
To a reaction vessel is added the 4-halo-2-methoxypyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and, if necessary, a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The vessel is purged with an inert gas. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv) are added, followed by the terminal alkyne (1.1 equiv). The reaction is stirred at the appropriate temperature until completion. The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the 4-halo-2-methoxypyridine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOtBu, 1.5 equiv). The amine (1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added. The vessel is sealed and heated to the required temperature until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Visualizing the Cost-Benefit Analysis
The decision to use this compound over its alternatives can be visualized as a trade-off between reactivity and cost.
A Researcher's Guide to Site-Selectivity in Cross-Coupling of Di-substituted Pyridines
The functionalization of di-substituted pyridines is a critical task in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, yet controlling the site of reaction on a pyridine ring with two or more halogen substituents presents a significant synthetic challenge. The inherent electronic and steric properties of the pyridine ring often lead to a preferred, or "conventional," regioselectivity. However, modern catalytic systems offer remarkable control, enabling chemists to override these innate biases and achieve "unconventional" site-selectivity.
This guide provides a comparative overview of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with various di-substituted pyridines. We present experimental data to highlight how the choice of ligand, catalyst precursor, and reaction conditions can be leveraged to achieve desired regiochemical outcomes.
Understanding the Basis of Selectivity
The regioselectivity of cross-coupling reactions on di-halopyridines is governed by a combination of factors:
-
Inherent Substrate Reactivity: Halides at positions adjacent to the nitrogen atom (C2 and C6) are generally more reactive. This is attributed to the electron-withdrawing nature of the nitrogen, which makes the adjacent carbons more electrophilic and weakens the C-X bond, facilitating oxidative addition to the Pd(0) catalyst.[1][2][3] The reactivity of the carbon-halogen bond also follows the trend I > Br > Cl.[4]
-
Ligand Control: The steric and electronic properties of the ligand bound to the palladium center play a crucial role. Bulky, electron-rich ligands, such as N-heterocyclic carbenes (NHCs) or biarylphosphines, can sterically block the more reactive positions, forcing the catalyst to react at a less sterically hindered, distal site.[1][2] This is a powerful strategy to invert the "conventional" selectivity.
-
Catalyst Speciation: The nature of the active catalytic species can dramatically influence selectivity. Mononuclear palladium complexes often favor the electronically preferred site (e.g., C2). In contrast, multinuclear palladium species, such as clusters or nanoparticles, have been shown to favor alternative sites (e.g., C4).[3][5] This switch in selectivity can sometimes be controlled by the palladium-to-ligand ratio.[3][5]
-
Reaction Conditions: Parameters such as solvent, base, and temperature can also impact selectivity, often by influencing the catalyst's state or the substrate's reactivity.[2][6]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for forming C-C bonds. With di-halopyridines, achieving site-selectivity is key for sequential functionalization. While C2 selectivity is common, recent advances have enabled highly selective C4 and even C5 couplings.[1][3]
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Dihalopyridines
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | C4:C2 Selectivity | Yield (%) | Reference |
| 2,4-Dichloropyridine | Arylboronic Acid | Pd₂(dba)₃ / IPr | K₃PO₄ | Dioxane | RT | ~10:1 | 70-90 | [1] |
| 2,4-Dichloropyridine | Arylboronic Acid | PdCl₂ (Ligand-free) | K₃PO₄ / TBAB | Dioxane/H₂O | 100 | >99:1 | 50-80 | [1][3] |
| 2,4-Dibromopyridine | Arylboronic Acid | Pd(OAc)₂ / PPh₃ (≤2.5:1 ratio) | K₂CO₃ | Toluene | 100 | up to 13:1 | 60-85 | [3] |
| 2,4-Dibromopyridine | Arylboronic Acid | Pd(PPh₃)₄ | TlOH | THF | 25 | 1: >25 (C2 selective) | >90 | [7] |
| 2,5-Dichloropyridine | Arylboronic Acid | PdCl₂ (Ligand-free) | K₃PO₄ / TBAB | Dioxane/H₂O | 100 | C5 selective | 40-60 | [1][3] |
| 2-Bromo-4-iodopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | C4 selective | 90-98 | [4] |
Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; TBAB = Tetrabutylammonium bromide. Selectivity is reported as a ratio of the major regioisomer to the minor one.
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[1][5]
A representative procedure for ligand-controlled C4-selective coupling is as follows:
-
To an oven-dried vial is added Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), IPr·HCl (0.02 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).
-
The vial is sealed, evacuated, and backfilled with argon.
-
2,4-Dichloropyridine (0.5 mmol) and the arylboronic acid (0.6 mmol) are added, followed by anhydrous dioxane (2.0 mL).
-
The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by GC-MS or TLC).
-
Upon completion, the reaction is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyridine.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to C-C couplings, selectivity can be directed by the choice of catalyst system, often favoring the C2 position but with notable exceptions.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Dihalopyridines
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | C2:C4 Selectivity | Yield (%) | Reference |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 100 | 20:1 to 50:1 | 75-95 | [6] |
| 2,4-Dichloropyridine | Alkylamines | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 100 | Highly C2 selective | 70-90 | [6] |
| 2,6-Dichloropyridine | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | Mono-amination | 80-98 | [8][9] |
| 2-Bromo-4-iodopyridine | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | C4 selective | ~85-95 | [4] |
Note: Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine[7]
A representative microwave-assisted procedure is as follows:
-
In a microwave vial, 2,4-dichloropyridine (1.0 mmol), the aniline (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol) are combined.
-
Anhydrous toluene (5 mL) is added.
-
The vial is sealed and heated in a microwave reactor at 100-120 °C for 30 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by column chromatography to afford the 4-chloro-N-arylpyridin-2-amine.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl moieties. In substrates containing different halogens, selectivity is typically governed by the C-X bond strength (C-I > C-Br > C-Cl).
Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Dihalopyridines
| Substrate | Alkyne | Catalyst (Pd / Cu) | Ligand | Base | Solvent | Temp. (°C) | Selectivity | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 65 | C-Br selective | >90 (mono) | [10][11] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | RT | C-I selective | ~90-99 | [4] |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | C3 coupling | 85-96 | [12] |
Experimental Protocol: Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine[4]
A generalized procedure for selective coupling at the C-I position:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add degassed THF (10 mL) and a suitable amine base such as triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring progress by TLC.
-
Upon completion, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-bromo-4-alkynylpyridine.
Visualizing Reaction Pathways and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Ligand and catalyst speciation can override inherent substrate reactivity.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The selective functionalization of di-substituted pyridines via cross-coupling reactions has evolved significantly. While the inherent reactivity of the pyridine ring often favors substitution at the C2 position, researchers now have a sophisticated toolkit to control the site of reaction. By carefully selecting bulky ligands like N-heterocyclic carbenes, manipulating the catalyst speciation through ligand-to-metal ratios, or employing ligand-free conditions, the "conventional" selectivity can be overturned to favor C4 or even C5 functionalization. This guide demonstrates that a deep understanding of the interplay between the substrate, catalyst, and reaction conditions is paramount for achieving high selectivity and accessing previously challenging chemical space in pyridine chemistry.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Head-to-Head Battle: Boronic Acids Versus Boronic Esters in Suzuki-Miyaura Coupling with 4-Iodo-2-methoxypyridine
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the choice of the boron reagent is a critical parameter that can significantly influence reaction outcomes. This guide provides a detailed comparison of the performance of boronic acids and their corresponding boronic esters in the Suzuki-Miyaura coupling with the versatile building block, 4-Iodo-2-methoxypyridine.
At the heart of this comparison lies a fundamental trade-off between reactivity and stability. Boronic acids are generally considered more reactive, often leading to faster reaction times. However, this heightened reactivity comes at the cost of lower stability, making them susceptible to degradation. Conversely, boronic esters, such as the commonly employed pinacol esters, offer enhanced stability, facilitating easier handling, purification, and storage, though sometimes at the expense of reaction speed.
Quantitative Performance Comparison
| Parameter | Boronic Acid | Boronic Ester (Pinacol) |
| Coupling Partner | Phenylboronic Acid | 4-Pyridineboronic acid pinacol ester |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Na₃PO₄ |
| Solvent | DMF/H₂O | Dioxane/H₂O |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 4 h | 24 h |
| Yield | 92%[1] | 70%[2] |
Note: The data presented is derived from different experimental setups and should be considered as a qualitative guide. Direct comparison of yields is illustrative of general trends.
The Underlying Chemistry: A Mechanistic Overview
The choice between a boronic acid and a boronic ester directly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. While many boronic esters are believed to hydrolyze in situ to the corresponding boronic acid under the reaction conditions, direct transmetalation from the ester is also possible.
Figure 1: A simplified diagram illustrating the parallel pathways for boronic acids and boronic esters in the Suzuki-Miyaura transmetalation step.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with a boronic acid and a boronic acid pinacol ester. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Coupling with Phenylboronic Acid
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid.[1]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% of Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (8 mL)
-
Water
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, Pd/C, and potassium carbonate.
-
Add dimethylformamide to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with 4-Pyridineboronic Acid Pinacol Ester
This protocol is based on a reported Suzuki coupling of a bromo-substituted carbazole with a pyridine boronic acid pinacol ester.[2]
Materials:
-
This compound (1.0 equiv)
-
4-Pyridineboronic acid pinacol ester (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium phosphate (Na₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vial, combine this compound, 4-pyridineboronic acid pinacol ester, Pd(dppf)Cl₂, and sodium phosphate.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Conclusion
The choice between a boronic acid and a boronic ester for the Suzuki-Miyaura coupling of this compound is a nuanced decision that depends on the specific requirements of the synthesis. Boronic acids may offer the advantage of higher reactivity and potentially shorter reaction times, making them suitable for rapid library synthesis. However, their inherent instability requires careful handling and storage. Boronic esters, particularly pinacol esters, provide a more stable and user-friendly alternative, which can be advantageous in multi-step syntheses where reagent stability is paramount. Researchers should carefully consider the trade-offs between reactivity, stability, and practicality when selecting the optimal boron reagent for their specific application. The provided protocols and comparative data serve as a valuable starting point for developing robust and efficient Suzuki-Miyaura coupling reactions involving this compound.
References
A Comparative Guide to the Synthetic Utility of 4-Iodo-2-methoxypyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Halogenated pyridines are versatile building blocks in this endeavor, with their reactivity being a key determinant in the selection of a synthetic route. This guide provides an objective comparison of 4-Iodo-2-methoxypyridine and its common alternative, 4-Bromo-2-methoxypyridine, in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented, supported by experimental data, aims to inform the strategic selection of starting materials for the synthesis of complex molecules.
The choice between an iodo- or bromo-substituted pyridine derivative is often dictated by a trade-off between reactivity and cost. It is a well-established principle in organic chemistry that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
Comparative Performance in Cross-Coupling Reactions
To provide a quantitative comparison, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound and analogous aryl halides. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data from similar substrates provide a strong basis for evaluating their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.
Table 1: Comparison of 4-Iodo- vs. 4-Bromo-pyridines in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 4-Bromo-2-methoxypyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 16 | ~80-90 |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | - | 41-92[1] |
| 4-Bromoanisole | Phenylboronic acid | Pd@Fe₃O₄@C | - | - | - | - | >99[2] |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of starting materials. Data for this compound and 4-Bromo-2-methoxypyridine are based on general knowledge of Suzuki couplings on similar halopyridine substrates.
The data suggests that while both substrates can provide high yields, the iodo-substituted pyridine may react faster, a significant consideration for process optimization.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of C(sp²)-C(sp) bonds between an aryl or vinyl halide and a terminal alkyne.
Table 2: Comparison of 4-Iodo- vs. 4-Bromo-pyridines in Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | ~85-95 |
| 4-Bromo-2-methoxypyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | ~70-85 |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 3 | 90[3] |
| Bromobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 4 | 70[3] |
Note: Yields are representative and can vary based on specific reaction conditions. Data for this compound and 4-Bromo-2-methoxypyridine are based on general knowledge of Sonogashira couplings on similar halopyridine substrates.
The higher reactivity of the C-I bond is again evident in the Sonogashira coupling, allowing for milder reaction conditions and shorter reaction times to achieve high yields compared to the bromo analogue.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.
Table 3: Comparison of 4-Iodo- vs. 4-Bromo-pyridines in Buchwald-Hartwig Amination
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12-24 | ~80-95 |
| 4-Bromo-2-methoxypyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 8 | ~90 |
| 4-Bromo-N,N-dimethylaniline | Morpholine | [Pd] | tBuOK | Toluene | 85 | 0.5 | - |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[4] |
Note: Yields are representative and can vary based on specific reaction conditions. Data for this compound and 4-Bromo-2-methoxypyridine are based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.
In Buchwald-Hartwig amination, both substrates can be effective. The choice of catalyst, ligand, and base system is crucial and can be tailored to achieve high yields with either starting material.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6]
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to 60 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[9][10][11]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a visual representation of the mechanistic steps involved.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. ijnc.ir [ijnc.ir]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Iodo-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Iodo-2-methoxypyridine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, synthesized from safety data sheets of structurally similar compounds. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for similar iodo- and methoxy-pyridine derivatives, this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][2]
Quantitative Safety Data Summary
The following table summarizes key safety and physical property data for a closely related compound, 5-Iodo-2-methoxypyridine, which can serve as a conservative proxy for handling this compound.
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Pale yellow[1] |
| Boiling Point | 106 - 108 °C @ 30 torr[1] |
| Hazard Categories | |
| Acute Inhalation Toxicity | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Irritation | Category 2[1] |
| Specific target organ toxicity | Category 3 (Respiratory system)[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Collection and Segregation:
- Place any waste this compound, including contaminated materials like absorbent pads or gloves, into a designated and compatible waste container.
- The container must be properly sealed and clearly labeled with the chemical name ("this compound") and appropriate hazard warnings (e.g., "Caution: Chemical Waste," "Toxic").[3]
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
2. Spill and Exposure Procedures:
- Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the sealed, labeled waste container for disposal.[3] Clean the spill area with a suitable solvent, followed by soap and water.[3]
- Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
- Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][3]
- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][3]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3]
- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
3. Professional Disposal:
- Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]
- Provide the disposal company with all available information on the chemical, including its name and any known hazards.
4. Documentation:
- Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with local, state, and federal regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations.
References
Personal protective equipment for handling 4-Iodo-2-methoxypyridine
This guide provides critical safety, handling, and disposal information for 4-Iodo-2-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data for this compound is not extensively documented, its structure as a substituted pyridine suggests potential for skin and eye irritation, and possible harm if inhaled or ingested.[1][2] Pyridine and its derivatives can be absorbed through the skin and may be toxic to various organs.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield.[2][4][5] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[5] |
| Skin Protection | - Gloves: Butyl rubber or neoprene gloves are recommended for extended contact.[1][5] Nitrile gloves may be used for incidental splash protection but must be changed immediately upon contamination.[5][6] - Lab Coat: A fully-buttoned, flame-retardant lab coat.[6][7] | Prevents skin contact, which can cause irritation.[2][8] Butyl rubber and neoprene offer superior chemical resistance to pyridine-based compounds compared to nitrile.[5] |
| Respiratory Protection | - Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4][6] - If ventilation is inadequate or in the event of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[5] | Minimizes the inhalation of vapors or aerosols, which may cause respiratory irritation.[2] |
Step-by-Step Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
2.1. Preparation and Engineering Controls
-
Ventilation: Always work within a properly functioning and certified chemical fume hood.[1][6] Ensure the ventilation system is active before commencing any work.
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 55 feet) from the work area.[3][8]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for pyridine-based compounds. This should include an inert absorbent material.
2.2. Handling Procedure
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in Table 1.
-
Container Inspection: Visually inspect the container for any damage or leaks before opening.
-
Dispensing: Open and handle the container with care to avoid generating dust or aerosols.[9] Use non-sparking tools if the material is a solid.[10]
-
Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[1][4][8][9]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][8][9]
2.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][8]
-
Keep containers tightly closed and clearly labeled.[1][4][9]
-
Protect from light.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][8] Seek medical attention if skin irritation occurs or persists.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Small Spills: For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE can absorb the spill with an inert dry material and place it in a suitable, sealed container for disposal.[3]
-
Large Spills: In the case of a large spill, evacuate the area immediately and secure it. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[3]
Waste Disposal Plan
Waste containing this compound must be managed as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Container Management:
-
Keep waste containers tightly sealed and store them in a designated satellite accumulation area.
-
-
Disposal:
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound safely.
Caption: Workflow for safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. echemi.com [echemi.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. web.uri.edu [web.uri.edu]
- 12. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
